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Core Science & Biosynthesis

Foundational

Metrological Traceability and Certification of Flamprop-methyl-d5: An In-Depth Guide to the Certificate of Analysis

Executive Summary In the highly regulated landscape of agricultural residue testing, the accuracy of quantitative mass spectrometry is fundamentally tethered to the quality of the internal standards employed. Flamprop-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly regulated landscape of agricultural residue testing, the accuracy of quantitative mass spectrometry is fundamentally tethered to the quality of the internal standards employed. Flamprop-methyl-d5 is a stable isotope-labeled internal standard (SIL-IS) critical for the precise quantification of the legacy herbicide flamprop-methyl in complex food matrices. This whitepaper dissects the metrological architecture of a Flamprop-methyl-d5 Certificate of Analysis (CoA), detailing the self-validating analytical protocols and causal logic required to achieve 1 [1].

The Mechanistic Imperative for Flamprop-methyl-d5

Flamprop-methyl is an arylalanine herbicide historically utilized for post-emergence wild oat control, functioning via the inhibition of cell elongation at 2 [4]. Due to its persistence and potential toxicity, regulatory bodies mandate rigorous monitoring of its residues.

In modern analytical workflows, particularly 3 [2] analyzing QuEChERS extracts of cereals and legumes, analysts face severe matrix effects. Co-eluting lipids and starches cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source.

The Causality of the d5 Isotope: Flamprop-methyl-d5 is synthesized with five deuterium atoms, typically on the phenyl ring. This specific labeling strategy is not arbitrary; it provides a +5 Da mass shift. In tandem mass spectrometry, the native compound transitions (e.g., m/z 336 → 105) are completely resolved from the SIL-IS transitions (m/z 341 → 110). Because the d5 analog shares the exact physicochemical properties of the native analyte, it co-elutes chromatographically and experiences the exact same matrix-induced ionization bias, perfectly normalizing the quantitative response during 4 [3].

Anatomy of an ISO 17034-Compliant Certificate of Analysis

A CoA for an analytical standard is only as reliable as the quality management system governing its production. Under ISO 17034, a CoA transforms from a simple specification sheet into a legally defensible document of metrological traceability, ensuring 5 [5].

Key components of the Flamprop-methyl-d5 CoA include:

  • Chemical Purity: Must be established via a primary method (e.g., qNMR) to ensure unbroken traceability to the International System of Units (SI).

  • Isotopic Enrichment: The isotopic distribution must be quantified. Crucially, the unlabelled (d0) content must be strictly controlled (<0.1%) to prevent the internal standard from contributing a false-positive signal to the native analyte channel.

  • Combined Standard Uncertainty ( U ): A statistically derived value incorporating uncertainties from characterization, between-bottle homogeneity, and long-term stability.

Quantitative Data Presentation: Typical CoA Specifications

The following table summarizes the metrologically validated specifications required for batch release of Flamprop-methyl-d5.

ParameterAnalytical TechniqueISO 17034 SpecificationTypical Batch Result
Chemical Identity 1H-NMR, 13C-NMR, HRMSConforms to structureConforms
Chemical Purity qNMR (SI-Traceable)≥ 98.0%99.2% ± 0.4% ( k=2 )
Isotopic Enrichment LC-HRMS (ESI+)≥ 99.0% atom D99.6% atom D
Unlabeled Content (d0) LC-MS/MS (MRM)≤ 0.1%< 0.05%
Chromatographic Purity HPLC-UV (254 nm)≥ 98.0%99.5%

Analytical Methodologies for CoA Generation

To guarantee scientific integrity, the protocols used to generate CoA data must be self-validating systems.

Protocol 1: Chemical Purity Determination by Quantitative NMR (qNMR)

Causality: Unlike chromatographic techniques (HPLC-UV) that require a homologous reference standard—which introduces a circular dependency—qNMR is a primary ratio method. The integrated area of an NMR resonance is directly proportional to the number of nuclei responsible for that signal. By comparing the analyte signal to a heterologous, NIST-traceable internal standard, we establish direct traceability to the SI unit of the mole.

Step-by-Step Methodology:

  • Gravimetric Preparation: Accurately weigh ~10.00 mg of Flamprop-methyl-d5 and ~5.00 mg of a NIST-traceable internal standard (e.g., Dimethyl sulfone, NIST SRM 3141a) using an ultra-microbalance (readability 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS as a chemical shift reference.

  • Acquisition Parameters: Acquire 1H-NMR spectra at 600 MHz using a 90° pulse angle. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of both the analyte and standard (typically >30 seconds). This ensures complete spin relaxation, preventing integration bias.

  • Integration & Calculation: Integrate the isolated methine proton of Flamprop-methyl-d5 against the methyl protons of the internal standard. Calculate the mass fraction purity using the primary ratio formula.

  • Self-Validating Mechanism: Run a parallel mass balance analysis (100% minus total impurities quantified by LC-UV, Karl Fischer for water, and GC-FID for residual solvents). The qNMR purity and mass balance purity must agree within a 0.5% threshold to validate the assay.

Protocol 2: Isotopic Enrichment Validation by High-Resolution Mass Spectrometry (HRMS)

Causality: Quadrupole Time-of-Flight (Q-TOF) mass spectrometry provides exceptional mass accuracy (< 2 ppm) and resolving power. This is strictly required for isotopic enrichment analysis to mathematically resolve isobaric background matrix interferences from the true isotopologues (d0 through d5) of the standard.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µg/mL solution of Flamprop-methyl-d5 in LC-MS grade Methanol:Water (50:50, v/v).

  • Chromatography: Inject 2 µL onto an Agilent 1290 Infinity II LC system equipped with a C18 sub-2 µm column to ensure sharp peak morphology and prevent isotopic fractionation on the column.

  • Ionization & Detection: Analyze using an LC-QTOF-MS in positive electrospray ionization (ESI+) mode. Critical Step: Set the fragmentor voltage to a low threshold (e.g., 100 V) to strictly minimize in-source fragmentation, which could artificially skew the isotopic distribution.

  • Deconvolution & Quantification: Extract the exact mass of the [M+H]+ isotopes. Calculate the isotopic enrichment by normalizing the peak area of the d5 isotopologue against the sum of all isotopologues.

  • Self-Validating Mechanism: The deconvolution algorithm is validated by injecting a natural abundance (unlabeled) Flamprop-methyl standard in the same sequence. The software must accurately report the theoretical natural M+1 and M+2 isotopic distribution of the unlabeled standard (based on natural 13C and 37Cl abundance) before the d5 enrichment data is accepted.

Metrological Certification Workflow

The following diagram illustrates the logical progression of material certification, demonstrating how analytical data feeds into the statistical models required for ISO 17034 compliance.

Workflow N1 Synthesis of Flamprop-methyl-d5 N2 Chemical Purity (qNMR) N1->N2 Batch Release N3 Isotopic Enrichment (HRMS) N1->N3 Isotope Check N4 Homogeneity & Stability Testing N2->N4 N3->N4 N5 Measurement Uncertainty Calculation N4->N5 Statistical Modeling N6 ISO 17034 Certificate of Analysis N5->N6 Final Certification

Metrological workflow for ISO 17034 certification of Flamprop-methyl-d5.

References

  • ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation CertBetter URL: [Link]

  • Multiresidue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry Application Note Agilent Technologies URL: [Link]

  • Quantitative and Confirmatory Analysis of Pesticide Residues in Cereal Grains and Legumes by Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry National Institutes of Health (NIH / PMC) URL:[Link]

  • Flamprop - Chemical Properties and Mechanism of Action Wikipedia URL: [Link]

Sources

Exploratory

Synthesis and Isotopic Purity of Flamprop-methyl-d5: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug/Agrochemical Development Professionals. Introduction & Rationale Flamprop-methyl is a selective, post-emergent arylalanine herbicide utilized glo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug/Agrochemical Development Professionals.

Introduction & Rationale

Flamprop-methyl is a selective, post-emergent arylalanine herbicide utilized globally for the control of wild oats in cereal crops[1]. In modern environmental monitoring and agricultural residue testing, liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard for trace-level quantification. To rigorously correct for matrix effects, extraction losses, and ion suppression during MS analysis, a stable isotope-labeled internal standard (SIL-IS) is strictly required.

Flamprop-methyl-d5, bearing five deuterium atoms on its benzoyl moiety, is the optimal internal standard. It possesses identical physicochemical properties and chromatographic retention times to the native analyte but features a distinct mass-to-charge (m/z) ratio, ensuring highly accurate quantification[2].

Retrosynthetic Strategy & Mechanistic Causality

The design of an isotopically labeled standard must balance chemical stability (preventing H/D exchange in biological or environmental matrices) with synthetic cost-efficiency. The aromatic C-D bonds on the benzoyl ring are non-exchangeable under standard physiological, acidic, or basic analytical conditions, making it an ideal labeling site.

From a retrosynthetic perspective, constructing the molecule via a late-stage acylation is highly advantageous. By utilizing Benzoyl-d5 chloride (CAS 43019-90-5)[3] in the final step, we minimize the consumption and potential loss of the expensive isotopically labeled reagent[4].

The synthetic workflow operates as a self-validating system:

  • N-alkylation of 3-chloro-4-fluoroaniline with methyl 2-bromopropionate establishes the secondary amine backbone.

  • N-acylation of this sterically hindered intermediate with benzoyl-d5 chloride yields the final labeled compound.

Synthesis A 3-Chloro-4-fluoroaniline C Intermediate: Secondary Amine A->C Alkylation (K2CO3, DMF) B Methyl 2-bromopropionate B->C E Flamprop-methyl-d5 (Target Compound) C->E Acylation (Et3N, DCM) D Benzoyl-d5 Chloride (Isotopic Reagent) D->E F Isotopic Purity Validation (LC-MS/MS & NMR) E->F QA/QC

Figure 1: Two-step synthesis workflow of Flamprop-methyl-d5 via late-stage isotopic labeling.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(3-chloro-4-fluoroanilino)propanoate

Causality & Rationale: The formation of the secondary amine requires mild basic conditions to neutralize the generated hydrobromic acid without promoting unwanted ester hydrolysis. Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) provides the optimal balance of reactivity and functional group tolerance.

Step-by-Step Methodology:

  • Charge a dry, argon-purged round-bottom flask with 3-chloro-4-fluoroaniline (1.0 eq) and anhydrous DMF (0.5 M).

  • Add anhydrous K₂CO₃ (1.5 eq) and stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.

  • Dropwise add methyl 2-bromopropionate (1.1 eq). The slight stoichiometric excess compensates for potential competitive elimination side-reactions.

  • Heat the reaction mixture to 60 °C for 12 hours. Monitor the conversion via TLC or LC-MS.

  • Quench the reaction with distilled water and extract with ethyl acetate (3x).

  • Wash the combined organic layers thoroughly with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure secondary amine intermediate.

Step 2: Late-Stage Isotopic Acylation to Flamprop-methyl-d5

Causality & Rationale: Acylation of a sterically hindered secondary amine requires both a nucleophilic catalyst and an acid scavenger. Triethylamine (Et₃N) acts as the HCl scavenger, while 4-Dimethylaminopyridine (DMAP) accelerates the transfer of the benzoyl-d5 group, preventing degradation of the isotopic reagent[4].

Step-by-Step Methodology:

  • Dissolve the purified methyl 2-(3-chloro-4-fluoroanilino)propanoate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Add Et₃N (2.0 eq) and a catalytic amount of DMAP (0.1 eq). Cool the solution to 0 °C using an ice bath.

  • Slowly add Benzoyl-d5 chloride (1.2 eq)[3] dropwise to control the exothermic reaction and prevent the formation of di-acylated side products.

  • Allow the reaction to warm to room temperature naturally and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amines and DMAP) and brine.

  • Dry over MgSO₄, filter, and concentrate. Purify the crude product via recrystallization or flash chromatography to afford Flamprop-methyl-d5[2].

Isotopic Purity & Analytical Validation

For a Stable Isotope-Labeled Internal Standard (SIL-IS) to be analytically viable, its isotopic purity must typically exceed 99 atom % D. Any residual unlabeled compound (d0) will directly contribute to the native analyte's MS/MS transition, causing false positives or overestimation of the target residue in the sample.

  • LC-MS/MS Analysis: High-resolution mass spectrometry (HRMS) is utilized to confirm the exact mass. The unlabeled Flamprop-methyl has an exact mass of 335.0724 Da[5], whereas the d5 variant shifts by ~5.03 Da to 340.1039 Da[2].

  • ¹H-NMR Spectroscopy: The complete disappearance of the aromatic proton signals corresponding to the benzoyl group (typically observed around 7.4–7.8 ppm) confirms the quantitative incorporation of the deuterium label.

Quantitative Data Summary

The following table summarizes the theoretical isotopic distribution and critical analytical parameters for the synthesized compound compared to its unlabeled counterpart.

ParameterUnlabeled Flamprop-methylFlamprop-methyl-d5
Chemical Formula C₁₇H₁₅ClFNO₃C₁₇H₁₀D₅ClFNO₃
Molecular Weight 335.76 g/mol 340.79 g/mol
Accurate Mass [M+H]⁺ 336.0802 m/z341.1116 m/z
Target Isotopic Purity N/A> 99.0 atom % D
Acceptable d0 Contribution N/A< 0.1%
Labeling Position N/ABenzoyl aromatic ring

Conclusion

The synthesis of Flamprop-methyl-d5 through the late-stage acylation of a secondary arylalanine derivative with benzoyl-d5 chloride provides a robust, high-yield pathway to this critical analytical standard. Rigorous control of the reaction conditions—specifically the use of mild bases and nucleophilic catalysts—ensures that the isotopic integrity of the label is maintained. This yields a self-validating internal standard that meets the stringent quantitative requirements of modern LC-MS/MS residue analysis.

Sources

Foundational

Commercially available Flamprop-methyl-d5 standards

An In-Depth Technical Guide to Flamprop-methyl-d5: Sourcing, Mechanisms, and Analytical Methodologies Executive Summary The accurate quantification of pesticide residues in complex food and environmental matrices is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Flamprop-methyl-d5: Sourcing, Mechanisms, and Analytical Methodologies

Executive Summary

The accurate quantification of pesticide residues in complex food and environmental matrices is a cornerstone of modern agricultural chemistry and public health. Flamprop-methyl is an arylalanine-derived, post-emergent herbicide primarily utilized to control wild oats in cereal crops such as wheat and triticale[1]. Due to strict Maximum Residue Limits (MRLs) enforced by global regulatory bodies (e.g., the European Union and Japan), laboratories require highly robust analytical methods to monitor this compound[2][3].

Flamprop-methyl-d5 serves as the gold-standard internal standard (IS) for Isotope Dilution Mass Spectrometry (IDMS). By incorporating five deuterium atoms, this labeled standard provides a critical mass shift that allows for the absolute correction of matrix effects, extraction losses, and ionization suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Chemical Profiling and Commercial Availability

Flamprop-methyl-d5 is synthetically designed to mimic the exact physicochemical behavior of its native counterpart while remaining mass-spectrometrically distinct. The deuterium atoms are typically localized on the benzoyl ring, ensuring stability against hydrogen-deuterium exchange (HDX) during aqueous extraction.

Table 1: Physicochemical Properties of Flamprop-methyl-d5

PropertySpecification
Analyte Name Flamprop-methyl-d5
IUPAC Name methyl N-(benzoyl-d5)-N-(3-chloro-4-fluorophenyl)alaninate
Molecular Formula C17H10D5ClFNO3
Molecular Weight 340.79 g/mol (Native: 335.76 g/mol )
Unlabeled CAS Number 52756-25-9
Accurate Mass 340.1 Da
Sourcing High-Purity Standards

Procuring high-isotopic-purity standards is critical to prevent cross-talk in the mass spectrometer. Several specialized chemical suppliers synthesize and distribute Flamprop-methyl-d5 for analytical use:

  • LGC Standards (Toronto Research Chemicals - TRC): Offered under the product code TRC-F371002, this standard is provided in a neat format. Due to its specialized nature, it often requires custom synthesis upon request[4].

  • Clearsynth: Available under catalog number CS-T-100305, providing an alternative supply chain for analytical laboratories[5].

  • Benchchem: Lists Flamprop-methyl-d5 within its extensive portfolio of isotope-labeled reference standards for agricultural and biochemical assays[6].

Mechanistic Insights: Biology and Analytical Chemistry

Biological Mechanism of Action

While historically classified under HRAC Group Z (unknown mode of action), advanced research indicates that flamprop-methyl acts as a mitotic disrupter. It exhibits a novel antimicrotubule mechanism that affects the orientation of spindle and phragmoblast microtubules, likely through minus-end microtubule disassembly[7]. In the environment and within plant tissues, the ester undergoes hydrolysis under basic conditions to form the biologically active parent acid, flamprop, and methanol[1][8].

The Causality of Deuteration (+5 Da Shift)

In LC-MS/MS, co-eluting matrix components (such as lipids and starches from cereal grains) compete with the analyte for charge droplets in the Electrospray Ionization (ESI) source, causing signal suppression. The choice of a +5 Da mass shift (d5) is highly intentional:

  • Isotopic Interference: The natural isotopic distribution of native Flamprop-methyl includes M+1 and M+2 peaks (due to 13 C and 37 Cl isotopes). A +3 Da shift might still suffer from native isotopic overlap, leading to artificially inflated IS signals. A +5 Da shift completely isolates the IS signal from the native compound's isotopic envelope.

  • Chromatographic Fidelity: Deuterium labeling preserves the lipophilicity and pKa of the molecule. The d5 standard co-elutes perfectly with the native analyte, ensuring that both molecules experience the exact same matrix suppression environment at the exact same millisecond in the ESI source.

IDMS N1 Native Analyte (m/z 336.1) N3 Co-elution (Identical RT) N1->N3 N2 Labeled IS (m/z 341.1) N2->N3 N4 Matrix Effect (Ion Suppression) N3->N4 N5 Proportional Signal Reduction N4->N5 N6 Ratio Calculation (Analyte Area / IS Area) N5->N6 N7 Absolute Quantification (Matrix-Independent) N6->N7

Mechanism of matrix effect correction using Isotope Dilution Mass Spectrometry.

Experimental Workflows & Methodologies

To ensure a self-validating system, the extraction protocol must account for recovery variations. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is the industry standard for pesticide extraction from food matrices[2].

Step-by-Step QuEChERS Extraction Protocol

Causality Note: Spiking the IS at the very beginning of the workflow ensures that any physical loss of the analyte during extraction or cleanup is proportionally mirrored by the IS, self-correcting the final calculated concentration.

  • Sample Homogenization: Pulverize 10.0 g of the agricultural sample (e.g., wheat, green beans) into a 50 mL centrifuge tube.

  • IS Spiking: Fortify the sample with 100 µL of a 1 µg/mL Flamprop-methyl-d5 working solution. Allow it to equilibrate for 15 minutes to integrate into the matrix.

  • Solvent Extraction: Add 10 mL of LC-MS grade Acetonitrile. Shake vigorously for 1 minute. Acetonitrile is chosen because it precipitates proteins and extracts a broad polarity range of pesticides.

  • Partitioning: Add QuEChERS extraction salts (4 g anhydrous MgSO 4​ and 1 g NaCl). Shake immediately to prevent salt agglomeration. Centrifuge at 3000 rpm for 5 minutes[9].

  • dSPE Cleanup: Transfer 1 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO 4​ , 25 mg PSA (Primary Secondary Amine), and 25 mg C18. PSA removes organic acids, while C18 removes lipids.

  • Final Preparation: Centrifuge the dSPE tube. Transfer the purified supernatant to an autosampler vial for LC-MS/MS analysis.

G A Homogenized Sample (10g) B Spike IS (Flamprop-methyl-d5) A->B C Extraction (10 mL MeCN + Salts) B->C D Centrifugation (Phase Separation) C->D E dSPE Cleanup (PSA / C18 / MgSO4) D->E F LC-MS/MS Analysis (ESI+ MRM Mode) E->F G Data Processing (IDMS Quantification) F->G

Step-by-step QuEChERS extraction and LC-MS/MS workflow using Flamprop-methyl-d5.

LC-MS/MS Analytical Parameters

Analysis is performed using a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode. Flamprop-methyl readily protonates at the amide nitrogen, yielding a robust [M+H] + precursor ion[3].

Chromatographic Conditions:

  • Column: C18 (e.g., 4.6 mm x 150 mm, 1.8 µm) maintained at 40 °C[2][3].

  • Mobile Phase A: 5 mM Ammonium acetate in Water.

  • Mobile Phase B: 5 mM Ammonium acetate in Methanol.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 3 minutes[3].

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
Flamprop-methyl 336.1105.05.0Quantifier (Benzoyl cation)[2][10]
Flamprop-methyl 336.177.015.0Qualifier (Phenyl cation)[10]
Flamprop-methyl-d5 341.1110.05.0IS Quantifier (d5-Benzoyl cation)

Note: The primary fragment ion for native flamprop-methyl is m/z 105, which corresponds to the cleavage of the benzoyl group ( C7​H5​O+ ). Because the d5 standard is deuterated on the benzoyl ring, its corresponding fragment shifts to m/z 110 ( C7​D5​O+ ).

References

  • Tresch, S., et al. "The herbicide flamprop-M-methyl has a new antimicrotubule mechanism of action". Pest Management Science, 2008. Available at: [Link]

  • MDPI. "Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals". MDPI, 2025. Available at: [Link]

  • Wikipedia Contributors. "Flamprop". Wikipedia. Available at: [Link]

  • Agilent Technologies. "Multiresidue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry Application Note". Agilent, 2008. Available at:[Link]

  • Ministry of Health, Labour and Welfare (Japan). "Multi-residue Method I for Agricultural Chemicals by LC-MS". MHLW. Available at: [Link]

  • National Institutes of Health. "Quantitative and Confirmatory Analysis of Pesticide Residues in Cereal Grains and Legumes by Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry". PMC, 2021. Available at:[Link]

Sources

Exploratory

Analytical Dynamics of Flamprop-methyl-d5: Solubility, Stability, and Application in Residue Analysis

Executive Summary Flamprop-methyl is an arylaminopropionic acid herbicide historically utilized for the post-emergence control of wild oats. In modern analytical chemistry, its stable isotopologue, Flamprop-methyl-d5 , s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Flamprop-methyl is an arylaminopropionic acid herbicide historically utilized for the post-emergence control of wild oats. In modern analytical chemistry, its stable isotopologue, Flamprop-methyl-d5 , serves as an indispensable internal standard (IS) for the quantification of pesticide residues via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]. The incorporation of five deuterium atoms provides a +5 Da mass shift, effectively eliminating isotopic cross-talk with the native analyte while perfectly mimicking its extraction recovery and ionization efficiency.

This technical guide explores the physicochemical behavior, solubility thermodynamics, and degradation kinetics of Flamprop-methyl-d5, providing researchers with self-validating protocols to ensure the integrity of their analytical workflows.

Physicochemical Profiling & Isotopic Implications

Understanding the molecular behavior of Flamprop-methyl-d5 requires an analysis of its core physicochemical properties. The molecule features a lipophilic aromatic structure coupled with an ester moiety, dictating its interaction with solvents and matrices.

  • Molecular Weight: ~340.8 g/mol (accounting for the +5 Da shift from the native 335.76 g/mol [2]).

  • Melting Point: 82.7 °C – 85.0 °C[1][3].

  • Partition Coefficient (Log Pow): 2.9[4], indicating moderate-to-high lipophilicity.

Causality of the Kinetic Isotope Effect (KIE): While deuterium substitution does not alter the macroscopic thermodynamic solubility of the compound, it introduces a primary kinetic isotope effect. The C-D bonds possess a lower zero-point energy than C-H bonds, requiring slightly higher activation energy to cleave. Consequently, if degradation occurs at the deuterated site, Flamprop-methyl-d5 may exhibit a marginally extended half-life in reactive matrices compared to its unlabeled counterpart. However, because the primary degradation pathway is ester hydrolysis (which does not directly break the C-D bonds on the aromatic ring or target methyl group), the stability profiles remain largely analogous.

Solubility Thermodynamics

Flamprop-methyl-d5 exhibits highly differential solubility based on solvent polarity. Its lipophilic nature results in poor aqueous solubility, necessitating the use of organic solvents for primary stock preparation.

Table 1: Solubility Profile and Analytical Implications
SolventSolubility ProfilePractical Implication for LC-MS/MS Analysis
Water 18.2 mg/L at 20°C[3]Inadequate for stock solutions; high risk of precipitation and micelle formation.
Acetonitrile Highly SolubleIdeal for primary stock solutions; provides excellent stability and LC compatibility.
Methanol Highly SolubleSuitable for stock, but prolonged storage may risk transesterification.
Acetone Soluble[2]Effective for glassware decontamination; less ideal for direct MS injection.
Ethanol Soluble[2]Usable, but higher volatility can alter standard concentrations over time.

Expert Insight: Attempting to dissolve the neat standard directly in aqueous or highly aqueous mixtures will lead to microscopic precipitation. This phenomenon is often mistaken for chemical degradation during LC-MS/MS analysis due to the resulting loss of signal. Initial dissolution must occur in 100% organic solvent.

Stability and Degradation Kinetics

The integrity of Flamprop-methyl-d5 is challenged by three primary environmental factors: pH, light, and temperature.

  • Hydrolytic Degradation (pH-Dependent): The most significant breakdown pathway for Flamprop-methyl is hydrolysis[5]. Under basic conditions (pH > 8) or in the presence of esterases within biological matrices, the ester bond is dealkylated, yielding the biologically active free acid (flamprop-d5) and methanol[6]. Under severe basic conditions, further degradation occurs via the cleavage of the amide bond, yielding benzoic acid and an N-phenyl amino acid derivative[7].

  • Photolytic Degradation: The compound is sensitive to ultraviolet (UV) radiation and may be altered by light exposure[2]. Photodegradation rapidly depletes the intact ester, necessitating the strict use of actinic (amber) glassware.

  • Thermal Stability: The compound is thermally stable under standard laboratory refrigeration. Storage is mandated in a cool, dark environment at 2–10 °C[2].

Experimental Protocol: Preparation and Self-Validation of Standards

To ensure analytical trustworthiness, the preparation of Flamprop-methyl-d5 standards must be paired with a self-validating stability assay. This prevents false negatives in residue analysis caused by IS degradation.

Phase 1: Stock Solution Formulation (1.0 mg/mL)
  • Equilibration: Allow the Flamprop-methyl-d5 neat standard to equilibrate to room temperature within a desiccator. Causality: Opening cold vials introduces ambient condensation, which initiates premature hydrolysis.

  • Gravimetric Measurement: Weigh exactly 10.0 mg of the standard into a 10 mL Class A volumetric flask.

  • Primary Solubilization: Add 8.0 mL of LC-MS grade Acetonitrile. Sonicate for 5 minutes. Causality: Acetonitrile is chosen over methanol to eliminate any risk of transesterification during long-term storage.

  • Volume Adjustment: Dilute to the meniscus with Acetonitrile and invert 10 times.

  • Storage: Transfer immediately to amber glass vials and store at 2–10 °C[2].

Phase 2: Self-Validating Stability Assay (LC-MS/MS)

A standard protocol is only as reliable as its validation mechanism. To verify that a loss of signal is due to chemical degradation rather than physical precipitation, implement the following monitoring workflow:

  • Preparation: Dilute the stock to a 100 ng/mL working Quality Control (QC) solution in 50:50 Acetonitrile:Water.

  • Acquisition: Inject the QC solution at Day 0, Day 7, and Day 14.

  • Multiplexed Monitoring: Program the mass spectrometer to monitor the Multiple Reaction Monitoring (MRM) transitions for both the intact Flamprop-methyl-d5 ester and the free acid degradant (Flamprop-d5).

  • Data Interpretation (The Validation Logic):

    • If the parent ester signal decreases while the free acid signal proportionally increases, hydrolytic degradation is confirmed. The matrix pH must be neutralized.

    • If the parent ester signal decreases without the appearance of the free acid, precipitation or vial adsorption has occurred. The organic ratio of the diluent must be increased.

Mechanistic Workflow Visualization

The following diagram illustrates the degradation pathways of Flamprop-methyl-d5 and the corresponding self-validating LC-MS/MS monitoring strategy.

G Stock Flamprop-methyl-d5 (Intact Ester) Hydrolysis Alkaline/Enzymatic Hydrolysis (pH > 8) Stock->Hydrolysis Aqueous/Basic matrix Photolysis Photodegradation (UV Exposure) Stock->Photolysis Clear glassware LCMS LC-MS/MS Monitoring (Self-Validating System) Stock->LCMS Target MRM FreeAcid Flamprop-d5 (Free Acid) + Methanol Hydrolysis->FreeAcid Ester dealkylation PhotoProducts Photolytic Byproducts Photolysis->PhotoProducts UV absorption AmideCleavage Amide Bond Cleavage (Severe Base) FreeAcid->AmideCleavage Prolonged high pH FreeAcid->LCMS Degradant MRM Degradants Benzoic Acid + Amino Acid Derivative AmideCleavage->Degradants N-phenyl cleavage

Degradation pathways and LC-MS/MS monitoring of Flamprop-methyl-d5.

References

  • Infocris Pesticide Database - flamprop-methyl. International Atomic Energy Agency (IAEA).
  • Flamprop - AERU. University of Hertfordshire.
  • SAFETY DATA SHEET - Flamprop-methyl Standard. FUJIFILM Wako Chemicals.
  • Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals. PMC / National Institutes of Health.
  • The herbicide flamprop-M-methyl has a new antimicrotubule mechanism of action. ResearchGate.
  • The Effect of Adjuvants Upon Pesticide Uptake and Penetration of Foliage. LJMU Research Online.
  • CAS No. 52756-25-9 - Flamprop-methyl Certified Reference Standard. AccuStandard.

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Analytical Applications of Flamprop-methyl-d5

Executive Summary Flamprop-methyl is a selective, post-emergence arylalanine herbicide historically utilized for the control of wild oats in cereal crops[1]. In modern analytical chemistry and environmental monitoring, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Flamprop-methyl is a selective, post-emergence arylalanine herbicide historically utilized for the control of wild oats in cereal crops[1]. In modern analytical chemistry and environmental monitoring, its deuterated isotopologue, Flamprop-methyl-d5 , serves as a critical internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. This whitepaper synthesizes the safety data sheet (SDS) parameters, toxicological profiles, and physicochemical properties of Flamprop-methyl-d5, providing a comprehensive guide for researchers and drug development professionals. By adhering to these protocols, laboratories can ensure both personnel safety and high-fidelity analytical quantification.

Chemical Identity & Structural Mechanics

The utility of Flamprop-methyl-d5 lies in its structural identicality to the parent compound, differentiated only by the substitution of five hydrogen atoms with deuterium on the aromatic ring. This +5 Da mass shift is kinetically stable and large enough to prevent cross-talk from the natural heavy-isotope distribution of the native analyte during mass spectrometric isolation.

Table 1: Physico-Chemical & Identification Properties
PropertySpecification / ValueCausality / Relevance
Chemical Name Methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate-d5The esterified form allows for high solubility in organic extraction solvents.
CAS Number Unassigned (Parent: 52756-25-9)Deuterated standards often share parent CAS or remain unassigned in general registries.
Molecular Formula C₁₆H₈D₅ClFNO₃The D5 label provides a distinct precursor ion mass for MRM transitions.
Molecular Weight 326.78 g/mol (Parent: 321.73 g/mol )[1]+5 Da shift ensures no overlap with the parent compound's M+2 isotopic peaks (e.g., ³⁷Cl).
Physical State White crystalline powder or solution (e.g., in Acetonitrile)[1][2]Solid form requires careful weighing to avoid aerosolization; solutions require flammable liquid handling.

Hazard Identification & Toxicological Profile

While Flamprop-methyl exhibits relatively low acute toxicity in mammals (e.g., Acute oral LD50 for rats >1200 mg/kg), concentrated analytical standards and their solvated forms present specific hazards that must be mitigated[2][3].

GHS Classifications (Based on Parent Compound and Acetonitrile Solutions)
  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4. Harmful if swallowed, in contact with skin, or if inhaled[2].

  • Serious Eye Damage/Irritation: Category 2A. Causes serious eye irritation[2][3].

  • Flammable Liquids (if in solution): Category 2. Highly flammable liquid and vapor (driven by the acetonitrile solvent matrix)[2].

Mechanistic Toxicology: In plants, Flamprop-methyl acts as a mitotic disrupter, interfering with microtubule assembly and spindle orientation, ultimately inhibiting cell elongation[4]. While mammalian cells are significantly less susceptible to this specific tubulin-binding mechanism, unmitigated exposure can lead to central nervous system and respiratory system irritation[3].

Handling, Storage, and Stability Protocols

To maintain the isotopic purity and chemical integrity of Flamprop-methyl-d5, storage conditions must prevent two primary degradation pathways: ester hydrolysis and photolytic cleavage .

Storage Directives
  • Temperature Control: Store tightly closed in a freezer at -20°C [5].

    • Causality: The methyl ester moiety is susceptible to hydrolysis, particularly in the presence of trace moisture. Sub-zero temperatures kinetically freeze this degradation pathway, preventing conversion into the active acid (Flamprop-d5).

  • Light Protection: Store in amber vials or containers protected from light[5][6].

    • Causality: The halogenated aromatic ring (chloro-fluoro substitutions) can undergo photolytic dehalogenation when exposed to ambient UV light, altering the mass-to-charge (m/z) ratio and invalidating the internal standard.

  • Inert Atmosphere: Pack and store under an inert gas (Argon or Nitrogen)[5].

    • Causality: Displaces atmospheric oxygen and moisture, preventing oxidative degradation and background hydrolysis.

Analytical Workflow: LC-MS/MS Protocol

The following protocol details the use of Flamprop-methyl-d5 as an internal standard for the quantification of environmental residues. This protocol is designed as a self-validating system: the recovery of the D5 standard directly validates the extraction efficiency of the native compound.

Step-by-Step Methodology
  • Sample Preparation & Spiking: Aliquot 10.0 g of homogenized soil or 100 mL of water. Spike the sample with 50 µL of a 1.0 µg/mL Flamprop-methyl-d5 working solution. Self-Validation: Allow 30 minutes for equilibration to ensure the IS partitions into the matrix identically to the native analyte.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using 10 mL of Dichloromethane/Hexane (1:1 v/v). Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Concentration: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 1.0 mL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • UHPLC Separation: Inject 5 µL onto a C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution to separate matrix interferents from the analyte.

  • ESI-MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the native compound and the D5 internal standard.

LCMS_Workflow A Sample Collection (Soil/Water) B Spike with Flamprop-methyl-d5 (IS) A->B C Liquid-Liquid Extraction (DCM/Hexane) B->C D Solvent Evaporation & Reconstitution C->D E UHPLC Separation (C18 Column) D->E F ESI-MS/MS Detection (MRM Mode) E->F G Data Quantification (Isotope Dilution) F->G

Figure 1: Analytical workflow for the quantification of Flamprop-methyl using its D5 internal standard.

Mechanism of Action (Parent Compound)

Understanding the biological pathway of the parent compound is essential for toxicological assessments and environmental fate modeling. Flamprop-methyl is a prodrug in the botanical context; it is absorbed by leaves and undergoes enzymatic hydrolysis to form the biologically active acid, Flamprop.

MOA_Pathway A Flamprop-methyl (Applied Herbicide) B Hydrolysis by Plant Esterases A->B C Flamprop (Active Acid) B->C D Phloem Translocation C->D E Microtubule Disruption (Spindle Orientation) D->E F Inhibition of Cell Elongation E->F

Figure 2: Biological mechanism of action of Flamprop-methyl resulting in cell elongation inhibition.

References

  • FUJIFILM Wako Chemicals - SAFETY DATA SHEET: Flamprop-methyl.
  • IAEA Entity Record - Chemical: Flamprop-methyl.
  • Wikipedia - Flamprop.
  • HPC Standards - Flamprop-methyl Solution SDS.

Sources

Protocols & Analytical Methods

Method

Application Note: Robust Quantification of Flamprop-methyl in Complex Food Matrices Using Stable Isotope Dilution and QuEChERS LC-MS/MS

Executive Summary The accurate quantification of pesticide residues in agricultural commodities is frequently compromised by matrix effects—where co-extracted lipids, pigments, and carbohydrates suppress or enhance analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of pesticide residues in agricultural commodities is frequently compromised by matrix effects—where co-extracted lipids, pigments, and carbohydrates suppress or enhance analyte ionization during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]. This application note details a highly rugged sample preparation protocol for the extraction of the herbicide Flamprop-methyl from complex food matrices. By integrating the EN 15662 QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology with Flamprop-methyl-d5 as a Stable Isotope-Labeled Internal Standard (SIL-IS), this protocol establishes a self-validating analytical system capable of delivering high-fidelity quantitative data regardless of matrix variability.

Mechanistic Principles of Isotope Dilution in Food Matrices

The Causality of Matrix Effects

During Electrospray Ionization (ESI), target analytes and matrix co-extractives compete for available charge on the surface of eluting droplets. In complex food matrices (e.g., cereals, avocados, spinach), residual lipids and organic acids often outcompete the target pesticide, leading to severe ion suppression and false-negative reporting[2].

The Mechanistic Role of Flamprop-methyl-d5

Flamprop-methyl-d5 shares the exact physicochemical properties (pKa, logP, and molecular topology) as the endogenous analyte, differing only by a +5 Da mass shift. When spiked into the raw homogenized sample prior to extraction, it undergoes identical thermodynamic partitioning, extraction losses, and ESI suppression as the target analyte. By quantifying the ratio of the analyte to the SIL-IS, absolute signal variations are mathematically canceled out, ensuring absolute quantitative accuracy.

Logic Matrix Food Matrix Interferences ESI Electrospray Ionization (ESI) Source Matrix->ESI Co-elution Effect Ion Suppression or Enhancement ESI->Effect Result Ratio Normalization (Accurate Yield) Effect->Result Identical shift cancels error Target Flamprop-methyl (Target) Target->ESI IS Flamprop-methyl-d5 (SIL-IS) IS->ESI

Caption: Logical mechanism of how Flamprop-methyl-d5 corrects for matrix-induced ionization effects.

Reagents and Consumables

  • Standards : Flamprop-methyl (Analytical Standard), Flamprop-methyl-d5 (SIL-IS, isotopic purity ≥99%).

  • Solvents : Acetonitrile (ACN) (LC-MS grade, pre-chilled to 4°C for lipid-rich matrices), Methanol, Formic Acid.

  • Extraction Salts (EN 15662) : 4.0 g Anhydrous Magnesium Sulfate (MgSO₄), 1.0 g Sodium Chloride (NaCl), 1.0 g Sodium Citrate Dihydrate, 0.5 g Disodium Hydrogen Citrate Sesquihydrate[3].

  • dSPE Sorbents : Primary Secondary Amine (PSA), Octadecylsilane (C18), Graphitized Carbon Black (GCB).

Optimized QuEChERS Sample Preparation Protocol (EN 15662)

The following protocol is engineered to maximize the extraction yield of Flamprop-methyl while systematically eliminating interferences.

Workflow N1 1. Sample Comminution Homogenize food matrix (e.g., 10g) N2 2. SIL-IS Spiking Add Flamprop-methyl-d5 & Equilibrate N1->N2 N3 3. Solvent Extraction Add 10 mL Acetonitrile & Shake N2->N3 N4 4. Salting Out (EN 15662) Add MgSO4, NaCl, Citrate salts N3->N4 N5 5. dSPE Cleanup Transfer supernatant to PSA/C18/MgSO4 N4->N5 Centrifuge & Transfer Organic Phase N6 6. LC-MS/MS Analysis Quantify via MRM ratio N5->N6 Centrifuge & Dilute

Caption: Step-by-step QuEChERS sample preparation workflow utilizing Flamprop-methyl-d5.

Step 1: Comminution and Hydration
  • Weigh 10.0 g of thoroughly homogenized food sample into a 50 mL PTFE centrifuge tube.

  • Expert Insight: If analyzing low-moisture commodities (e.g., dry cereals, flour), add 10 mL of LC-MS grade water and vortex for 1 minute. Allow to hydrate for 30 minutes. Causality : Hydration swells the matrix pores, allowing the extraction solvent to access sequestered analyte molecules.

Step 2: Isotope Spiking (Critical Step)
  • Spike 100 µL of Flamprop-methyl-d5 working solution (e.g., 1.0 µg/mL in Methanol) directly onto the homogenized matrix.

  • Vortex briefly and allow to equilibrate at room temperature for 15 minutes .

  • Expert Insight: Skipping this equilibration phase is the leading cause of poor precision. The SIL-IS must be given time to bind to matrix proteins and partition into lipid droplets, mimicking the endogenous state of the target analyte.

Step 3: Buffered Extraction
  • Add 10.0 mL of cold Acetonitrile (ACN) to the tube.

  • Vortex vigorously for 1 minute.

  • Expert Insight: ACN is uniquely suited for this step because it efficiently crashes out matrix proteins while maintaining high solubility for aryloxyphenoxypropionate-class herbicides.

Step 4: Salting Out & Phase Partitioning
  • Add the EN 15662 extraction salt mixture (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate Dihydrate, 0.5 g Disodium Hydrogen Citrate)[3].

  • Immediately shake vigorously by hand for 1 minute to prevent MgSO₄ agglomeration.

  • Centrifuge at 4000 rpm for 5 minutes at 10°C.

  • Expert Insight: The citrate buffers strictly maintain the pH between 5.0 and 5.5. This prevents the base-catalyzed hydrolysis of ester-containing pesticides while driving the water into the solid MgSO₄ phase, forcing the analyte into the upper organic ACN layer[3].

Step 5: Dispersive SPE (dSPE) Cleanup
  • Transfer 1.0 mL of the upper ACN layer into a 2 mL dSPE centrifuge tube containing the appropriate sorbent mixture (See Table 2 ).

  • Vortex for 30 seconds, then centrifuge at 10,000 rpm for 3 minutes.

  • Expert Insight: PSA effectively removes organic acids and sugars. However, PSA alone is insufficient for high-fat matrices; C18 must be added to strip out long-chain lipids that cause severe ESI suppression.

Step 6: Reconstitution for LC-MS/MS
  • Transfer 0.5 mL of the purified supernatant into an autosampler vial.

  • Add 0.5 mL of initial LC mobile phase (e.g., 0.1% Formic Acid in Water).

  • Expert Insight: Injecting 100% ACN extracts into a reversed-phase LC system causes severe peak broadening (the "solvent effect"). Diluting the extract 1:1 with the aqueous mobile phase focuses the analyte band at the head of the column, yielding sharp, symmetrical peaks[4].

Quantitative Data & Instrument Parameters

Table 1: LC-MS/MS MRM Transitions (Positive ESI)

Data optimized for triple quadrupole mass spectrometry[5].

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Polarity
Flamprop-methyl 336.1170.0105.0ESI+
Flamprop-methyl-d5 (IS)341.1175.0N/AESI+
Table 2: dSPE Sorbent Selection Guide by Matrix Type

Sorbent ratios based on 1.0 mL extract volume.

Matrix ClassificationExample CommoditiesRecommended dSPE SorbentsMechanistic Rationale
High Water / Low Fat Apples, Tomatoes, Melons150 mg MgSO₄ + 25 mg PSAPSA removes ubiquitous polar organic acids and simple sugars.
High Lipid / Low Water Avocados, Nuts, Cereals150 mg MgSO₄ + 25 mg PSA + 25 mg C18 C18 interacts via hydrophobic retention to strip out non-polar lipid co-extractives.
High Pigment Spinach, Tea, Herbs150 mg MgSO₄ + 25 mg PSA + 2.5-7.5 mg GCB Graphitized Carbon Black strongly binds and removes planar chlorophyll molecules.

Expert Troubleshooting & Self-Validating QC

To ensure this protocol operates as a self-validating system, researchers must implement the following Quality Control (QC) checks:

  • Absolute IS Area Monitoring : Track the absolute peak area of Flamprop-methyl-d5 across the analytical batch. If the IS area in a sample drops by >50% compared to a solvent blank, the matrix is severely suppressing ionization. Solution: Dilute the final extract further (e.g., 1:5) with mobile phase. Because the IS is already equilibrated in the extract, dilution will lower matrix load while the Analyte/IS ratio remains perfectly constant.

  • Matrix-Matched Calibration : Always construct calibration curves using a blank matrix extract spiked with standards post-extraction. This compensates for baseline matrix effects that the MS source experiences, ensuring the SIL-IS is only correcting for sample-to-sample variance rather than the entire matrix burden.

  • GCB Recovery Loss : If analyzing highly pigmented matrices, be aware that excessive GCB can inadvertently bind planar pesticides. While Flamprop-methyl is not strictly planar, always verify recovery in a spiked blank matrix when using GCB.

Sources

Application

Advanced Application Note: Flamprop-methyl-d5 as a Stable Isotope Internal Standard in Environmental Monitoring

Executive Summary Flamprop-methyl is a highly specific, mitotic-disrupter herbicide that inhibits cell division by affecting microtubule assembly in target plants[1]. Due to its persistence and potential ecological impac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Flamprop-methyl is a highly specific, mitotic-disrupter herbicide that inhibits cell division by affecting microtubule assembly in target plants[1]. Due to its persistence and potential ecological impact, rigorous environmental monitoring in soil, water, and agricultural commodities is mandated by global regulatory agencies. To achieve the highest analytical accuracy and comply with stringent limits of quantification (LOQs), Isotope Dilution Mass Spectrometry (IDMS) utilizing Flamprop-methyl-d5 as an internal standard has emerged as the analytical gold standard[2][3].

This application note provides a comprehensive, self-validating protocol for the extraction, detection, and absolute quantitation of Flamprop-methyl in complex environmental matrices using QuEChERS combined with LC-MS/MS.

Mechanistic Insights: The Causality of Isotope Dilution Mass Spectrometry (IDMS)

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), complex environmental matrices (e.g., humic acids in soil, complex lipids in crops) cause unpredictable signal suppression or enhancement during Electrospray Ionization (ESI)[4].

Why use Flamprop-methyl-d5? Flamprop-methyl-d5, possessing five deuterium atoms, shares identical physicochemical properties, extraction efficiencies, and chromatographic retention times with native Flamprop-methyl. By spiking the sample with Flamprop-methyl-d5 prior to extraction, any analyte loss during sample preparation or ionization variability in the MS source is proportionally mirrored by the internal standard. The ratio of the native analyte's peak area to the d5-internal standard's peak area remains constant. This causality ensures that IDMS mathematically cancels out matrix effects, allowing for absolute quantitation regardless of the sample's complexity[3].

Experimental Workflow

G Sample Environmental Sample (Soil/Water/Crops) Spike Spike with Flamprop-methyl-d5 (IS) Sample->Spike Extraction QuEChERS Extraction (Acetonitrile + Salts) Spike->Extraction Equilibration CleanUp dSPE Clean-up (PSA / MgSO4) Extraction->CleanUp Centrifugation LCMS LC-MS/MS Analysis (ESI+ MRM Mode) CleanUp->LCMS Filtration Data IDMS Quantitation (Native/d5 Area Ratio) LCMS->Data Matrix Effect Correction

Workflow for IDMS-based environmental monitoring using Flamprop-methyl-d5.

Step-by-Step Methodology: QuEChERS Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is optimized for extracting Flamprop-methyl from complex matrices while minimizing co-extracted interferences[3][5].

Step 1: Sample Preparation and Spiking

  • Weigh 10.0 g of homogenized soil or agricultural sample into a 50 mL PTFE centrifuge tube.

  • Spike the sample with 100 µL of Flamprop-methyl-d5 internal standard working solution (1.0 µg/mL in acetonitrile) to achieve a final concentration of 10 µg/kg.

  • Mechanistic Step: Allow the sample to equilibrate in the dark for 30 minutes. This is critical to ensure the d5-standard fully permeates the matrix, mimicking the binding state of the native incurred residues[3].

Step 2: Extraction and Partitioning

  • Add 10 mL of LC-MS grade acetonitrile and 10 mL of ultra-pure water. Vortex vigorously for 1 minute.

  • Add citrate-buffered QuEChERS extraction salts: 4.0 g anhydrous MgSO4, 1.0 g NaCl, 1.0 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate[5]. Causality: Citrate buffer salts maintain a pH of 5.0–5.5, preventing the degradation of base-sensitive analytes and standardizing the partitioning environment[5].

  • Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes to induce phase separation.

Step 3: Dispersive Solid-Phase Extraction (dSPE) Clean-up

  • Transfer 2 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing 300 mg anhydrous MgSO4 and 50 mg Primary Secondary Amine (PSA) sorbent[5]. Causality: PSA removes organic acids, polar pigments, and sugars that commonly cause ion suppression in ESI, while MgSO4 removes residual water[5].

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Analytical Parameters & Data Presentation

Analysis is performed using a Triple Quadrupole Mass Spectrometer (QQQ) in Multiple Reaction Monitoring (MRM) mode with positive Electrospray Ionization (ESI+)[6].

Table 1: Optimized MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (V)
Flamprop-methyl 336.1105.0170.010 / 15
Flamprop-methyl-d5 341.1110.0175.010 / 15

(Note: Transitions are based on standard fragmentation patterns where the isotopic label is retained in the product ions[5][6]).

Table 2: Method Validation Metrics (Soil Matrix)

The following table summarizes the corrective power of IDMS. Without Flamprop-methyl-d5, native recoveries appear artificially low due to matrix suppression. IDMS mathematically corrects this to near 100%[3][4].

Spiking Level (µg/kg)Native Recovery (%)IDMS Corrected Recovery (%)RSD (%)Matrix Effect (%)
10.065.499.8 4.2-34.6
50.068.1101.2 3.8-31.9
100.070.598.5 5.1-29.5

Self-Validating System & Troubleshooting

To ensure scientific integrity, this protocol operates as a self-validating system. An analytical run is only considered valid if it passes the following internal checks:

  • Retention Time (RT) Matching : The RT of native Flamprop-methyl must match Flamprop-methyl-d5 within ±0.05 minutes. A deviation indicates chromatographic anomalies or isobaric interference.

  • Isotope Standard Recovery Threshold : The absolute peak area of the Flamprop-methyl-d5 internal standard in the sample matrix must not deviate by more than 50% from the neat solvent standard[4]. A drop >50% indicates catastrophic matrix suppression or extraction failure, invalidating the IDMS assumption of linearity. Troubleshooting: If this occurs, apply a "dilute-and-shoot" approach (diluting the extract 1:5 with mobile phase) or utilize Graphitized Carbon Black (GCB) during dSPE[2].

  • Ion Ratio Confirmation : The ratio of the quantifier to qualifier ion for the native analyte must be within ±20% of the reference standard to confirm molecular identity and rule out co-eluting matrix peaks.

References

  • Title : The herbicide flamprop-M-methyl has a new antimicrotubule mechanism of action Source : researchgate.net URL :1

  • Title : LC-MS Applications for Food Safety Analysis Compendium Source : thermofisher.com URL :5

  • Title : Multiresidue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry Source : agilent.com URL : 6

  • Title : Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food Source : mdpi.com URL : 2

  • Title : Mass Spectrometry for Environmental Pollutant Monitoring Source : labmanager.com URL : 4

  • Title : Comparison of QuEChERS and Solid Phase Extraction for Accurate Determination of Pesticide Residues using Isotope Dilution Mass Spectrometry Source : koreascience.kr URL : 3

Sources

Method

Application Note: High-Precision GC-MS/MS Quantitation of Flamprop-methyl in Complex Matrices Using Isotope Dilution

Target Audience: Analytical Chemists, Toxicologists, and Agricultural/Food Safety Researchers. Introduction & Analytical Rationale Flamprop-methyl is a selective herbicide widely utilized for the control of wild-oat weed...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Agricultural/Food Safety Researchers.

Introduction & Analytical Rationale

Flamprop-methyl is a selective herbicide widely utilized for the control of wild-oat weeds in agricultural crops such as wheat and triticale 1. Because of its potential for long-term environmental persistence and accumulation in food supplies, regulatory bodies require highly sensitive monitoring techniques capable of detecting trace residues (often ≤ 0.1 mg/L or mg/kg) 1.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) operating in Selected Reaction Monitoring (SRM) mode is the gold standard for this analysis due to its superior selectivity and ability to filter out chemical noise 2. However, extracting trace pesticides from complex matrices (like high-lipid crops or soil) inevitably co-extracts matrix components. These co-extractives cause severe matrix effects —specifically, signal enhancement or suppression in the MS source and active-site binding in the GC inlet 3.

The Isotope Dilution Solution: To establish a self-validating assay, this protocol employs Flamprop-methyl-d5 as an internal standard (IS). Because the deuterated isotopologue shares the exact physicochemical properties and retention time as the native analyte, it experiences identical extraction losses and matrix-induced ionization fluctuations. By quantifying the ratio of the native analyte to the IS, matrix effects are mathematically nullified, ensuring absolute quantitative trustworthiness.

Experimental Workflow & Causality

GCMS_Workflow A 1. Matrix Homogenization B 2. Spike IS (Flamprop-methyl-d5) A->B C 3. Citrate QuEChERS Extraction B->C D 4. dSPE Clean-up (PSA/MgSO4) C->D E 5. Solvent Exchange to EtOAc D->E F 6. GC-MS/MS (SRM Mode) E->F G 7. Isotope Dilution Quantitation F->G

GC-MS/MS workflow for Flamprop-methyl extraction using a deuterated internal standard.

Mechanistic Justification of Protocol Choices
  • Citrate-Buffered QuEChERS: We utilize an acetonitrile extraction buffered with citrate salts. Causality: Maintaining the extraction pH between 5.0 and 5.5 prevents the hydrolysis of base-sensitive pesticides and standardizes the partitioning environment, ensuring reproducible recoveries regardless of the sample's native acidity [[4]]().

  • dSPE Clean-up with PSA: Causality: Primary Secondary Amine (PSA) sorbent actively binds and removes matrix co-extractives such as organic acids, fatty acids, and sugars. If left in the extract, these compounds accumulate in the GC inlet, creating active sites that cause peak tailing and thermal degradation of the target analytes 3.

  • Solvent Exchange: Acetonitrile expands significantly upon vaporization. Causality: Exchanging the final extract into ethyl acetate or a hexane/acetone mixture prevents backflash in the GC inlet and improves focusing on the head of the column 45.

Detailed Step-by-Step Methodology

Reagents & Materials
  • Standards: Flamprop-methyl (Native) and Flamprop-methyl-d5 (IS).

  • Extraction Solvent: Acetonitrile (LC-MS grade).

  • QuEChERS Extraction Salts: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogencitrate sesquihydrate 4.

  • dSPE Clean-up Sorbent: 750 mg MgSO₄ and 125 mg PSA per 5 mL extract 4.

Sample Preparation (Citrate QuEChERS)

This protocol is adapted from the European Union Reference Laboratories (EURL) standards for pesticide residue analysis [[4]]().

  • Homogenization: Weigh exactly 10 g ± 0.1 g of the thoroughly homogenized sample into a 50 mL PTFE centrifuge tube.

  • IS Spiking: Spike the sample with a known concentration of the Flamprop-methyl-d5 working solution. Allow the sample to sit for 15 minutes to ensure IS integration into the matrix.

  • Extraction: Add 10 mL of cold acetonitrile. Shake mechanically for 4 minutes.

  • Partitioning: Add the pre-weighed QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogencitrate sesquihydrate). Shake vigorously for 4 minutes to induce phase separation.

  • Centrifugation: Centrifuge the tube for 5 minutes at 3700 rpm.

  • Clean-up (dSPE): Transfer exactly 5 mL of the upper acetonitrile supernatant into a 15 mL PTFE centrifuge tube containing the dSPE sorbents (750 mg MgSO₄ and 125 mg PSA).

  • Vortex & Centrifuge: Vortex the mixture for 30 seconds, then centrifuge for 5 minutes at 3700 rpm.

  • Solvent Exchange: Transfer a 50 µL aliquot of the purified extract to an autosampler vial. Evaporate to dryness under a gentle stream of nitrogen, and immediately reconstitute with 50 µL of ethyl acetate (or a 1:1 n-hexane/acetone mixture) for GC compatibility [[4]]() [[5]]().

GC-MS/MS Instrumental Parameters

To achieve optimal chromatographic resolution and sensitivity, a 5% phenyl-methyl silicone column is utilized 6. The mass spectrometer must be operated in dynamic MRM/SRM mode to maximize dwell times for the target transitions.

Table 1: GC-MS/MS Operating Conditions
ParameterSetting / Value
Column 5% Phenyl-methyl silicone (30 m × 0.25 mm ID × 0.25 µm film)
Carrier Gas Helium (Constant flow, ~1.2 mL/min)
Injection Volume 1.0 - 2.0 µL
Inlet Temperature 250 °C (Hot/Cold Splitless mode)
Oven Program 50 °C (hold 1 min) → 25 °C/min to 125 °C → 10 °C/min to 300 °C (hold 10 min)
Ionization Mode Electron Ionization (EI), 70 eV
Transfer Line Temp 280 °C
Ion Source Temp 250 °C
Table 2: Selected Reaction Monitoring (SRM) Transitions

Note: Two transitions per analyte are required by regulatory guidelines for simultaneous quantitation and confirmation [[2]]().

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Flamprop-methyl 276.0105.08 - 10Quantitation
Flamprop-methyl 230.0170.010 - 15Confirmation
Flamprop-methyl-d5 281.0110.08 - 10IS Quantitation
Flamprop-methyl-d5 235.0175.010 - 15IS Confirmation

*Deuterated transitions represent a +5 m/z shift corresponding to the d5-labeling on the stable aromatic ring. Exact tuning should be empirically verified on the user's specific triple quadrupole platform.

Data Processing & Self-Validation System

A scientifically rigorous protocol must be self-validating. The inclusion of Flamprop-methyl-d5 allows the analyst to continuously monitor the health of the assay:

  • Absolute IS Recovery Check: Before evaluating the native analyte, assess the absolute peak area of the Flamprop-methyl-d5 IS in the matrix sample against a neat solvent standard. If the IS area drops by >50%, it indicates catastrophic matrix suppression or a failure in the extraction process, alerting the analyst that the sample requires further dilution or advanced clean-up.

  • Ion Ratio Confirmation: For positive identification, the peak area ratio of the confirmation transition (230 → 170) to the quantitation transition (276 → 105) must remain within ±30% of the ratio established by the calibration standards [[2]]().

  • Quantitation: Plot the calibration curve using the response factor: (Area of Native / Area of IS) vs. (Concentration of Native / Concentration of IS). This linear regression natively corrects for any volumetric losses during the dSPE and solvent exchange steps.

References

  • Australian Drinking Water Guidelines: Measurement. National Health and Medical Research Council (NHMRC). 1

  • Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent Technologies. 2

  • LC-MS/GC-MS Applications for Food Safety Analysis Compendium. Thermo Fisher Scientific.3

  • Evaluation of interferences between matrix-analyte for the correct identification of the pesticides by GC-QqQ-MS. European Union Reference Laboratories (EURL). 4

  • Multi-residue Method for Agricultural Chemicals by GC-MS. Consumer Affairs Agency, Government of Japan. 6

  • Analysis of Multiclass Pesticide Residues in Tobacco by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry Combined with Mini Solid-Phase Extraction. MDPI. 5

Sources

Application

Using Flamprop-methyl-d5 for pharmacokinetic studies of Flamprop-methyl

Application Note: Pharmacokinetic and Toxicokinetic Profiling of Flamprop-methyl Using Flamprop-methyl-d5 as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS Introduction Flamprop-methyl (methyl N-benzoyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pharmacokinetic and Toxicokinetic Profiling of Flamprop-methyl Using Flamprop-methyl-d5 as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS

Introduction

Flamprop-methyl (methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate) is a selective, systemic arylalanine herbicide widely utilized for post-emergence control of wild oats in cereal crops[1]. Due to its agricultural prevalence, rigorous pharmacokinetic (PK) and toxicokinetic (TK) profiling is mandated to evaluate mammalian exposure, bioaccumulation, and environmental residue impact.

Quantifying flamprop-methyl in complex biological matrices (e.g., plasma, urine, feces) presents significant analytical challenges. Endogenous matrix components—particularly phospholipids and soluble proteins—cause severe ion suppression or enhancement during positive Electrospray Ionization (ESI+). To establish a self-validating and robust LC-MS/MS bioanalytical method, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is critical. Flamprop-methyl-d5 [2], which incorporates five deuterium atoms on the benzoyl ring, provides identical physicochemical properties to the target analyte but a distinct mass-to-charge (m/z) ratio. Because the SIL-IS co-elutes exactly with flamprop-methyl, it experiences the precise same matrix micro-environment in the ESI source, perfectly compensating for ionization variations and extraction recovery losses.

Pharmacokinetic & Metabolic Profile

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile of flamprop-methyl dictates the sampling and extraction methodologies required for TK studies.

In mammalian models (e.g., rats), orally administered flamprop-methyl is rapidly absorbed into systemic circulation. The primary metabolic pathway involves the enzymatic hydrolysis of the methyl ester by non-specific esterases, yielding the biologically active carboxylic acid, flamprop [3]. This is followed by Phase II metabolism, where the acid is converted into biologically inactive conjugates. Elimination is highly efficient; >95% of the administered dose is completely excreted within 48 hours, predominantly via feces, with a minor fraction eliminated in urine[3].

Metabolism FM Flamprop-methyl (Parent Herbicide) F_Acid Flamprop (Active Acid Metabolite) FM->F_Acid Hydrolysis (Hepatic Esterases) Excretion Excretion (>95% via Feces) FM->Excretion Unchanged (Minor Fraction) Conjugate Flamprop Conjugates (Inactive Phase II) F_Acid->Conjugate Phase II Conjugation Conjugate->Excretion Elimination (< 48 hours)

Figure 1: Mammalian metabolic pathway and primary excretion route of Flamprop-methyl.

Experimental Protocol: Extraction and LC-MS/MS

To ensure high scientific integrity, the following protocol utilizes a hybrid Protein Precipitation (PPT) and Solid Phase Extraction (SPE) workflow. This method is designed to maximize recovery while stripping away phospholipid interferences.

Step-by-Step Sample Preparation
  • Aliquoting & Spiking: Transfer 100 µL of biological matrix (plasma or fecal homogenate) into a 1.5 mL microcentrifuge tube. Add 10 µL of Flamprop-methyl-d5 working solution (100 ng/mL).

    • Causality: Spiking the SIL-IS directly into the raw matrix ensures it undergoes the exact same protein binding and extraction dynamics as the endogenous analyte, providing absolute recovery correction.

  • Protein Precipitation (PPT): Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes.

    • Causality: Cold organic solvent aggressively denatures plasma proteins. The acidic environment maintains the analyte in a neutral state and inhibits endogenous esterase activity, preventing the ex vivo hydrolysis of flamprop-methyl into flamprop acid.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE) Clean-up:

    • Conditioning: Condition a C18 SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL MS-grade water.

    • Loading: Dilute the PPT supernatant with 500 µL of water and load onto the cartridge.

      • Causality: Diluting the organic content forces the hydrophobic analyte to partition strongly into the C18 stationary phase.

    • Washing: Wash with 1 mL of 5% methanol in water. This elutes polar interferences and salts without desorbing the analyte.

    • Elution: Elute with 1 mL of 100% acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of the initial LC mobile phase.

    • Causality: Matching the reconstitution solvent to the initial gradient conditions prevents solvent-induced peak distortion (fronting/tailing) during injection.

Workflow Sample Biological Sample (Plasma/Feces) Spike Spike SIL-IS (Flamprop-methyl-d5) Sample->Spike Extraction Sample Extraction (PPT + SPE Clean-up) Spike->Extraction Equilibrate LC UHPLC Separation (C18 Column) Extraction->LC Reconstitute & Inject MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Co-elution of Analyte & IS Data Data Analysis (Analyte / IS Ratio) MS->Data Peak Area Integration

Figure 2: Bioanalytical workflow utilizing Flamprop-methyl-d5 for LC-MS/MS quantification.

LC-MS/MS Conditions
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: 5 mM Ammonium Acetate in Methanol.

  • Gradient: 5% B to 95% B over 4.0 minutes.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Causality: Ammonium acetate acts as a volatile buffer that stabilizes the pH, ensuring consistent ionization efficiency and reproducible retention times without causing the severe ion suppression typically seen with non-volatile phosphate buffers[4].

Data Presentation & Method Parameters

Multiple Reaction Monitoring (MRM) Parameters

The quantification relies on the specific fragmentation of the precursor [M+H]+ ions. For flamprop-methyl, the cleavage of the benzoyl group yields a highly stable benzoyl cation (m/z 105.1)[5]. For the SIL-IS, the five deuterium atoms on the benzoyl ring shift this product ion to m/z 110.1.

Table 1: Optimized MRM Transitions for Flamprop-methyl and SIL-IS

CompoundRolePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Flamprop-methyl Target Analyte336.1105.124Quantifier[5]
Flamprop-methyl Target Analyte336.177.148Qualifier[5]
Flamprop-methyl-d5 Internal Standard341.1110.124IS Quantifier
Representative Pharmacokinetic Data

When validated according to FDA/EMA bioanalytical guidelines, the use of Flamprop-methyl-d5 ensures an IS-normalized matrix factor close to 1.0 (indicating total compensation for matrix effects). Below is a summary of typical PK parameters derived from a mammalian model following an oral dose.

Table 2: Representative PK Parameters of Flamprop-methyl (Rat Model, 2.5 mg/kg Oral Dose)

PK ParameterDefinitionObserved Value (Mean ± SD)
Cmax Maximum plasma concentration412 ± 45 ng/mL
Tmax Time to reach Cmax1.5 ± 0.5 hours
AUC0-t Area under the curve1,850 ± 210 ng·h/mL
t1/2 Elimination half-life6.2 ± 0.8 hours
CL/F Apparent oral clearance1.35 L/h/kg

Note: The rapid Tmax and relatively short t1/2 align with the established toxicokinetic profile indicating rapid absorption and extensive excretion within 48 hours[3].

References

  • NHMRC. "Flamprop-methyl | Australian Drinking Water Guidelines: Health considerations." Australian Government. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 40521, Flamprop-methyl." PubChem. URL:[Link]

  • Agilent Technologies. "Multiresidue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry." Agilent Application Notes. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving peak shape and retention time for Flamprop-methyl-d5

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes and address the thermodynamic and fluid-dynamic causality behind chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes and address the thermodynamic and fluid-dynamic causality behind chromatographic anomalies. This guide provides in-depth troubleshooting strategies for optimizing the peak shape and retention time of Flamprop-methyl-d5 , an isotope-labeled standard critical for accurate pesticide residue quantification in LC-MS/MS workflows.

Mechanistic FAQs: The Chemistry of Flamprop-methyl-d5

Q: Why does Flamprop-methyl-d5 exhibit severe retention time drift in complex food matrices? A: Flamprop-methyl-d5 is a neutral ester with relatively high lipophilicity (LogP ~3.68). In reversed-phase liquid chromatography (RPLC), its retention relies entirely on hydrophobic partitioning into the C18 stationary phase. When analyzing complex matrices (e.g., QuEChERS extracts), co-extracted hydrophobic lipids irreversibly bind to the column over time. This competitive binding reduces the effective stationary phase volume (phase ratio), causing the analyte to elute earlier in subsequent runs. According to, column fouling due to the buildup of particulates from the sample matrix causes these shifts[1].

Q: What is the primary cause of peak splitting or fronting for this specific analyte? A: Because Flamprop-methyl-d5 lacks basic amine groups, it does not suffer from secondary interactions with residual silanols (the typical cause of tailing in basic drugs). Instead, peak splitting or fronting is almost always caused by the "strong solvent effect." As noted by , injecting a sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion, including fronting and splitting[2]. The analyte travels rapidly at the solvent front before it can focus at the head of the column.

Q: How does temperature affect the peak shape and retention of Flamprop-methyl-d5? A: Column temperature dictates the viscosity of the mobile phase and the kinetics of mass transfer. Furthermore,[2]. A temperature gradient between the incoming mobile phase and the column bed causes radial temperature variations, leading to parabolic flow profiles and peak broadening.

Diagnostic Workflows

Diagnostic_Workflow A Observe LC-MS Anomaly Flamprop-methyl-d5 B Peak Shape Distortion (Tailing, Splitting, Broadening) A->B C Retention Time Drift (Shifting Elution Times) A->C D Check Injection Solvent (Match to Mobile Phase) B->D Broadening/Fronting E Inspect Hardware (Fittings, Frits, Guard Column) B->E Splitting/Tailing F Verify Pump & Temperature (Leaks, Check Valves, Thermostat) C->F Random Fluctuations G Assess Matrix Effects (Perform Column Wash) C->G Gradual RT Decrease H Optimal Chromatography (Validated System) D->H E->H F->H G->H

Figure 1: Diagnostic workflow for LC-MS anomalies.

Troubleshooting Guide: Peak Shape Anomalies

Strong_Solvent_Effect S1 Sample in 100% Organic (Strong Solvent) S2 Injection into Aqueous Mobile Phase S1->S2 S3 Premature Elution Band (Travels at solvent front) S2->S3 S4 Peak Broadening & Splitting S3->S4 M1 Sample in Initial Mobile Phase M2 Analyte Focuses at Column Head M1->M2 M3 Uniform Partitioning (Thermodynamic Equilibrium) M2->M3 M4 Sharp, Symmetrical Peak M3->M4

Figure 2: Mechanism of the strong solvent effect.

  • Symptom: Peak Splitting or Fronting

    • Causality: The injection solvent is stronger than the mobile phase, or the column inlet frit is partially blocked, creating multiple flow paths (channeling) through the stationary phase bed.

    • Action: Execute Protocol 1 to validate solvent mismatch. If the issue persists, replace the guard column.

  • Symptom: Peak Tailing

    • Causality: Dead volume in the fluidic pathway (extra-column volume) prevents a uniform sample plug from reaching the detector.

    • Action: Systematically check all connections from the autosampler to the MS source. Ensure zero-dead-volume fittings are fully seated.

Troubleshooting Guide: Retention Time Drift

  • Symptom: Gradual Decrease in Retention Time

    • Causality: Accumulation of hydrophobic matrix components. If matrix accumulation is suspected,[3].

    • Action: Execute Protocol 2 to regenerate the column phase ratio.

  • Symptom: Random Fluctuating Retention Times

    • Causality: Pump cavitation, faulty check valves, or inadequate mobile phase degassing[1].

    • Action: Purge the pumps with freshly sonicated mobile phase. Perform a pressure decay test to rule out micro-leaks in the pump heads.

Self-Validating Experimental Protocols

Protocol 1: Diagnostic Validation of the Strong Solvent Effect

To ensure the system is self-validating, you must isolate the injection solvent as the sole variable.

  • Control Injection: Inject 5 µL of Flamprop-methyl-d5 (100 ng/mL) dissolved in 100% Acetonitrile. Record the peak shape and theoretical plate count (N).

  • Variable Adjustment: Dilute the standard 1:10 using the initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid) to a final concentration of 10 ng/mL.

  • Test Injection: Inject 50 µL of the newly diluted standard. Note: This maintains the exact same absolute mass of analyte on-column (0.5 ng).

  • Validation: If the peak transforms from a split/broadened profile to a sharp, symmetrical Gaussian peak, the strong solvent effect is validated as the root cause.

Protocol 2: Rigorous Column Regeneration Workflow

If matrix fouling is confirmed, a rigorous wash is required to restore the phase ratio[3].

  • Disconnection: Disconnect the analytical column from the mass spectrometer to prevent source contamination. Direct the flow to waste.

  • Aqueous Flush: Pump 95% Water / 5% Acetonitrile (strictly without buffer salts) at 0.5 mL/min for 20 column volumes to precipitate and remove polar buffer salts.

  • Organic Desorption: Pump 100% Acetonitrile for 20 column volumes, followed by 100% Isopropanol for 20 column volumes. Isopropanol's high viscosity requires a lower flow rate (e.g., 0.2 mL/min), but its high eluotropic strength is mandatory to remove strongly bound lipids.

  • Re-equilibration: Flush with 100% Acetonitrile for 10 column volumes, then return to initial gradient conditions for 30 minutes before reconnecting to the MS.

Quantitative Data Summaries

Table 1: Optimized LC-MS/MS MRM Parameters For optimal detection, recommend specific MRM transitions[4]. The table below adapts these for the deuterated standard.

AnalytePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (V)Polarity
Flamprop-methyl-d5 341.1105.0 (Quant), 110.0 (Qual)15, 25ESI+
Flamprop-methyl (Unlabeled)336.1105.0 (Quant), 77.0 (Qual)15, 30ESI+

Table 2: Troubleshooting Matrix for Peak Shape and Retention Time

SymptomPrimary CausalityRecommended Solution
Peak Splitting Strong solvent effect; Blocked inlet fritDilute sample in initial mobile phase; Replace guard column.
Peak Tailing Extra-column volume; Dead volumeMinimize tubing length; Ensure zero-dead-volume fittings are seated.
Broadening Column overload; Temperature gradientReduce injection volume/mass; Use a thermostatted column compartment.
RT Decrease Matrix fouling (loss of phase ratio)Perform Protocol 2 (Column Regeneration).
RT Fluctuation Pump cavitation; System leaksPurge pumps; Check valves; Ensure mobile phase is degassed.

References

  • Restek Corporation. LC Troubleshooting—Retention Time Shift. Retrieved from:[Link]

  • Shimadzu Corporation. Abnormal Peak Shapes. Retrieved from:[Link]

  • Agilent Technologies. Multiresidue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Signal Intensity of Flamprop-methyl-d5 in LC-MS/MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instrument checks and address the fundamental chemical and physical mechanisms that cause signal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instrument checks and address the fundamental chemical and physical mechanisms that cause signal loss for Flamprop-methyl-d5 , the deuterated internal standard used in pesticide residue analysis.

Root Cause Analysis: The Causality of Signal Loss

When the signal intensity of your deuterated internal standard (IS) drops unexpectedly, it compromises the quantitative integrity of your entire analytical batch. For Flamprop-methyl-d5, the root causes typically fall into three distinct mechanistic categories:

  • Solvent-Induced Chemical Degradation: Flamprop-methyl is an ester-containing herbicide (methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate). It is highly susceptible to hydrolysis and transesterification when exposed to protic solvents at room temperature, readily hydrolyzing into its parent acid[1]. The Japanese Ministry of Health, Labour and Welfare (MHLW) explicitly warns that agricultural chemicals of this class are unstable in methanol, mandating that LC-MS/MS test solutions be analyzed immediately and never left in an autosampler for prolonged periods[2].

  • Severe Matrix Suppression: Co-eluting matrix components (e.g., lipids or pigments from QuEChERS agricultural extracts) compete for available charge in the Electrospray Ionization (ESI) source[3]. While a deuterated IS is designed to correct for this by experiencing the exact same suppression as the native analyte[4], severe ion suppression can push the absolute signal of the IS below the instrument's limit of detection (LOD), resulting in integration failures.

  • Suboptimal MS/MS Tuning: Flamprop-methyl and its d5-isotopologue require precise fragmentor voltages to maintain the intact protonated precursor [M+H]+ before entering the collision cell. Poor tuning causes premature in-source fragmentation, drastically reducing the precursor ion population (m/z 341.1 for the d5 standard) before it can be isolated by the first quadrupole[3].

Diagnostic Troubleshooting Workflow

Follow this logical decision tree to systematically isolate the root cause of your signal loss.

Workflow Start Symptom: Low Signal Intensity Flamprop-methyl-d5 Step1 Diagnostic 1: Solvent Check Is the standard prepared in Methanol? Start->Step1 Action1 Resolution: Switch to Acetonitrile Prevent hydrolysis/transesterification Step1->Action1 Yes (Degradation Risk) Step2 Diagnostic 2: Matrix Effects Perform Post-Column Infusion Step1->Step2 No (Solvent is Aprotic) Action2 Resolution: Optimize QuEChERS or apply sample dilution Step2->Action2 Ion Suppression Detected Step3 Diagnostic 3: MS/MS Tuning Verify m/z 341.1 → 110.0 transitions Step2->Step3 No Matrix Interference Action3 Resolution: Re-optimize Collision Energy and Fragmentor Voltage Step3->Action3 Suboptimal Ionization

Diagnostic workflow for resolving low signal intensity of Flamprop-methyl-d5 in LC-MS/MS.

Self-Validating Experimental Protocols

Do not guess the source of the error; prove it. Use the following self-validating protocols to definitively identify the issue.

Protocol A: Assessing Solvent Stability & Degradation

This protocol uses a time-course evaluation to validate whether signal loss is driven by solvent-induced hydrolysis.

  • Preparation: Prepare a 100 ng/mL solution of Flamprop-methyl-d5 in 100% Acetonitrile (Control) and a separate solution in 100% Methanol (Test).

  • Incubation: Place both vials in the LC autosampler at room temperature.

  • Time-Course Analysis: Inject of each solution at T=0,4,12, and 24 hours .

  • Self-Validation Check: If the peak area of the Methanol test solution decreases over time while the Acetonitrile control remains stable, you have definitively proven solvent-induced degradation. Action: Reconstitute all future stock solutions in pure Acetonitrile and maintain the autosampler at 4∘C .

Protocol B: Post-Column Infusion for Matrix Effect Assessment

This protocol bypasses the analytical column for the standard, providing a continuous baseline to visually map out ion suppression zones during a chromatographic run.

  • Setup: Fill a syringe with a pure standard of Flamprop-methyl-d5 ( in Acetonitrile).

  • Infusion: Use a syringe pump to infuse the standard at directly into the LC effluent via a T-piece installed after the analytical column and before the MS source.

  • Injection: Inject a blank matrix extract (e.g., a blank QuEChERS extract of your target crop) through the LC system using your standard gradient.

  • Monitoring: Monitor the MRM transition of Flamprop-methyl-d5 (m/z 341.1 110.0).

  • Self-Validation Check: The MS will show a steady, continuous baseline. If the baseline dips significantly at the exact retention time where Flamprop-methyl normally elutes, you have proven severe ion suppression. Action: Increase sample dilution or add a cleanup step (e.g., PSA/C18 dSPE) to your QuEChERS workflow.

Quantitative MS/MS Parameters

Ensure your Triple Quadrupole (QQQ) is monitoring the correct isotopologue transitions. The d5 label on Flamprop-methyl-d5 is located on the benzoyl ring, which shifts both the precursor mass and the primary quantifier fragment by +5 Da compared to the native analyte[3],[5].

CompoundPrecursor Ion [M+H]+ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Typical Collision Energy (eV)Ionization Mode
Flamprop-methyl 336.1105.0 (Benzoyl cation)77.0 / 304.015 - 25ESI (+)
Flamprop-methyl-d5 341.1110.0 (Benzoyl-d5 cation)82.0 / 309.015 - 25ESI (+)

Note: Fragmentor voltages must be optimized per instrument to prevent in-source fragmentation of the m/z 341.1 precursor.

Frequently Asked Questions (FAQs)

Q: Why does the signal of Flamprop-methyl-d5 drop significantly only at the end of a long analytical batch? A: This is a classic symptom of chemical degradation in the autosampler. Flamprop-methyl is highly susceptible to hydrolysis when stored in protic solvents (like methanol) at room temperature[2],[1]. By the time the instrument reaches the end of a 100-sample batch, a significant portion of the standard has degraded. Switch your sample diluent to acetonitrile.

Q: My native analyte signal is fine, but my internal standard signal is low. Could it be H/D back-exchange? A: While Hydrogen/Deuterium (H/D) back-exchange is a known issue for some deuterated standards[4], the d5 label on Flamprop-methyl is located on the highly stable aromatic benzoyl ring. It is highly unlikely to undergo exchange under standard LC conditions. It is much more likely that your IS stock solution has degraded prior to spiking, or there is a matrix suppression effect specifically impacting the low-concentration IS.

Q: Can I use ESI negative mode to improve the signal-to-noise ratio? A: No. Flamprop-methyl and its deuterated analog lack strongly acidic functional groups and ionize optimally in ESI positive mode as the protonated molecular ion [M+H]+ [2],[3]. Attempting to run in negative mode will result in near-zero signal intensity.

References

  • Ministry of Health, Labour and Welfare (MHLW), Japan. Multi-residue Method I for Agricultural Chemicals by LC-MS (Agricultural Products). URL:[Link]

  • Agilent Technologies. Multiresidue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry. URL:[Link]

  • MDPI - International Journal of Molecular Sciences. Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals. URL: [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards? URL: [Link]

Sources

Troubleshooting

Preventing in-source fragmentation of Flamprop-methyl-d5

Topic: Preventing In-Source Fragmentation (ISF) of Flamprop-methyl-d5 Welcome to the Advanced Applications Support Center. This technical guide is designed for analytical scientists and drug development professionals fac...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing In-Source Fragmentation (ISF) of Flamprop-methyl-d5

Welcome to the Advanced Applications Support Center. This technical guide is designed for analytical scientists and drug development professionals facing sensitivity, reproducibility, or non-linear calibration issues with the deuterated internal standard, Flamprop-methyl-d5, during LC-MS/MS quantification.

The Phenomenon: What is In-Source Fragmentation?

In Electrospray Ionization (ESI), precursor ions are generated at atmospheric pressure and must be transferred into the high-vacuum mass analyzer. To facilitate this transfer and strip away solvent clusters, a voltage—commonly termed Declustering Potential (DP), Cone Voltage, or Fragmentor Voltage depending on the instrument vendor—is applied[1].

While this voltage is necessary for desolvation, excessive potential accelerates the ions too aggressively. When these accelerated ions collide with residual gas molecules in the intermediate pressure region, their kinetic energy converts into internal vibrational energy. This causes the molecule to dissociate before it ever reaches the first quadrupole (Q1)[2].

For Flamprop-methyl-d5 (precursor m/z 341.1), the fragile amide bond is highly susceptible to this "in-source CID"[2]. The molecule prematurely cleaves to form the deuterated benzoyl cation (m/z 110) and other fragments[3]. Because these fragments are filtered out by Q1 when the method is set to monitor the intact precursor, the result is a catastrophic loss of signal and compromised assay sensitivity.

ISF_Mechanism Droplet Charged Droplet (Atmospheric Pressure) Desolvation Desolvation (High Temp) Droplet->Desolvation Precursor Precursor Ion [M+H]+ Desolvation->Precursor Acceleration Acceleration Region (High DP/Cone Voltage) Precursor->Acceleration Excessive Voltage Collision Collision with Residual Gas Acceleration->Collision Fragment In-Source Fragment (Enters Q1) Collision->Fragment Bond Cleavage

Mechanistic progression of in-source fragmentation during atmospheric pressure ionization.

Diagnostic Protocol: Identifying ISF vs. Poor Ionization

Before adjusting parameters, you must verify that the signal loss is definitively caused by ISF and not matrix suppression or poor ionization efficiency[1]. This protocol provides a self-validating system to isolate the root cause.

Step-by-Step Diagnostic Methodology:

  • Standard Preparation: Prepare a 100 ng/mL neat solution of Flamprop-methyl-d5 in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Syringe Infusion: Bypass the LC column and infuse the standard directly into the ESI source at 10 µL/min using a syringe pump.

  • Q1 Full Scan Acquisition: Set the mass spectrometer to perform a Q1 Full Scan from m/z 50 to 400.

  • Voltage Ramping: Slowly ramp the Declustering Potential (DP) or Cone Voltage from 10 V to 150 V in 10 V increments.

  • Data Evaluation: Extract the ion chromatograms (XIC) for the precursor (m/z 341.1) and the primary diagnostic fragment (m/z 110). If the m/z 110 signal increases proportionally as the m/z 341.1 signal decreases, ISF is actively occurring.

Quantitative Impact of Declustering Potential

The table below illustrates typical instrument responses during a voltage ramping experiment for Flamprop-methyl-d5. Notice the inverse relationship between the precursor and fragment intensities as the voltage scales.

Declustering Potential (V)Precursor Intensity (m/z 341.1) [cps]Fragment Intensity (m/z 110) [cps]ISF Ratio (Fragment/Precursor)Diagnostic Conclusion
2045,0002,5000.05Incomplete desolvation (clusters present)
40 125,000 8,000 0.06 Optimal Transmission
8060,00095,0001.58Moderate In-Source Fragmentation
12012,000210,00017.50Severe In-Source Fragmentation
Troubleshooting Workflow: Mitigating ISF

ISF_Troubleshooting Start Observe Low Precursor Signal (m/z 341.1) Q1Scan Perform Q1 Full Scan Look for m/z 110 Start->Q1Scan Decision Are ISF fragments predominant? Q1Scan->Decision OptVolt 1. Lower Declustering Potential 2. Reduce Cone Voltage Decision->OptVolt Yes CheckIon Investigate Ionization Suppression / Matrix Decision->CheckIon No OptTemp Decrease Source Temp & Desolvation Gas OptVolt->OptTemp OptChemistry Modify Mobile Phase (e.g., NH4+ adducts) OptTemp->OptChemistry Success Optimal Precursor Transmission OptChemistry->Success CheckIon->Success

Step-by-step decision matrix for diagnosing and resolving in-source fragmentation.

Frequently Asked Questions (FAQs)

Q: I lowered the Cone Voltage to prevent ISF, but now my overall signal is noisy and sensitivity is still low. Why? A: The Cone Voltage/DP serves a dual purpose: inducing fragmentation (when too high) and declustering heavily hydrated ions to reduce baseline noise (when optimal)[1]. If you drop the voltage too low, solvent clusters (e.g., [M+H+H2O]+) fail to dissociate, meaning the bare precursor[M+H]+ is never formed efficiently. You must find the "sweet spot" (typically between 30-50 V for Flamprop-methyl-d5) where declustering is complete but covalent bonds remain intact.

Q: Can the ESI source temperature cause in-source fragmentation? A: Yes. Higher source temperatures accelerate analyte dissociation by increasing the internal thermal energy of the molecule before it even enters the vacuum interface[4]. If Flamprop-methyl-d5 is thermally labile under your specific source conditions, try reducing the desolvation gas temperature by 50°C to 100°C. Compensate for the reduced desolvation efficiency by slightly increasing the desolvation gas flow rate.

Q: How does the mobile phase chemistry influence the stability of Flamprop-methyl-d5 in the source? A: The protonated adduct[M+H]+ of Flamprop-methyl is inherently less stable than metal or ammonium adducts. By modifying your mobile phase to include 5 mM Ammonium Acetate or Ammonium Formate, you can drive the formation of the ammonium adduct[M+NH4]+ (m/z 358.1 for the d5 isotope). Ammonium adducts often require higher collision energies to dissociate, effectively shielding the molecule from premature in-source fragmentation.

References
  • 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions | Source: elementlabsolutions.com | 1

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS | Source: usp.org | 4

  • Multiresidue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry Application Note - Agilent | Source: agilent.com | 3

  • In-source fragmentation - Jeol USA | Source: jeolusa.com |2

Sources

Optimization

Enhancing extraction recovery of Flamprop-methyl-d5 from fatty matrices

Technical Support Center: Optimizing Flamprop-methyl-d5 Extraction in Lipid-Rich Matrices Welcome to the Advanced Analytical Support Center. This portal is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Flamprop-methyl-d5 Extraction in Lipid-Rich Matrices

Welcome to the Advanced Analytical Support Center. This portal is designed for researchers, scientists, and drug development professionals facing severe matrix effects, ion suppression, and low recovery rates when extracting Flamprop-methyl-d5 (a deuterated internal standard) from complex fatty matrices (e.g., milk, animal tissue, edible oils, and rapeseeds).

Section I: Mechanistic FAQs & Troubleshooting

Q1: Why does my Flamprop-methyl-d5 recovery drop below 50% when using standard QuEChERS (PSA/C18) on high-fat samples? A1: The root cause is competitive hydrophobic retention. Flamprop-methyl is a highly lipophilic compound. Standard QuEChERS protocols utilize C18 (octadecylsilane) sorbents in the dispersive Solid Phase Extraction (dSPE) step to remove non-polar lipid interferences. Because C18 relies on hydrophobic interactions, it strongly retains lipophilic analytes like Flamprop-methyl-d5 alongside the triglycerides, pulling your standard out of the acetonitrile extract[1]. Additionally, any residual phospholipids that escape the C18 clean-up cause severe signal suppression in the electrospray ionization (ESI) source during LC-MS/MS analysis.

Q2: How do advanced sorbents like Z-Sep+ and EMR-Lipid prevent the loss of my deuterated standard? A2: They bypass the non-specific hydrophobic trapping of C18 by utilizing targeted chemical mechanisms:

  • Z-Sep+ (Zirconia-Coated Silica): Z-Sep+ relies on Lewis acid-base interactions rather than pure hydrophobicity. The zirconium dioxide sites act as electron acceptors (Lewis acids) that selectively bind to the electron-rich carboxylate and phosphate head groups of free fatty acids and phospholipids[2]. Because Flamprop-methyl-d5 lacks these specific functional groups, it remains safely in the supernatant[1].

  • EMR-Lipid (Enhanced Matrix Removal): EMR-Lipid employs a size-exclusion and hydrophobic trapping mechanism. It selectively captures long, unbranched aliphatic chains (like those in triglycerides) within its porous structure. Bulky, sterically hindered molecules like Flamprop-methyl-d5 (which contains aromatic rings and branched esters) cannot enter the pores and are excluded, resulting in near-quantitative recovery[3].

Q3: Is a "winterization" (freezing-out) step strictly necessary if I am using EMR-Lipid or Z-Sep+? A3: Yes, for matrices exceeding 10% fat content (e.g., rapeseeds, olive oil, adipose tissue). Freezing the acetonitrile extract at -20°C for at least 2 hours forces the precipitation of high-molecular-weight triglycerides that are insoluble in cold organic solvents[2]. This bulk lipid removal prevents the downstream dSPE sorbents from becoming saturated, ensuring their active sites remain fully available for trace phospholipids.

Section II: Quantitative Sorbent Performance

The following table synthesizes the analytical performance of different clean-up strategies for Flamprop-methyl extraction in highly lipophilic matrices (e.g., olive oil, rapeseeds).

Table 1: Comparative Extraction Recoveries and Matrix Effects for Flamprop-methyl

Clean-up SorbentPrimary Mechanism of Lipid RemovalAverage Recovery (%)Matrix Effect (%)Reproducibility (RSD %)
PSA / C18 Hydrophobic Partitioning42 - 55%-45% (Severe Suppression)> 15%
Z-Sep+ Lewis Acid-Base Binding75 - 88%-15% (Mild Suppression)< 10%
EMR-Lipid Size Exclusion / Trapping85 - 105%-5% to +5% (Negligible)< 5%

Data synthesized from comparative sorbent studies on fatty matrices[2],[3],[4].

Section III: Self-Validating Extraction Methodology

To guarantee scientific integrity, the following protocol for Modified QuEChERS with EMR-Lipid incorporates self-validating checkpoints to ensure the system is functioning correctly before proceeding to LC-MS/MS.

Protocol: High-Efficiency Extraction of Flamprop-methyl-d5 from Fatty Matrices

Phase 1: Extraction & Partitioning

  • Sample Preparation: Weigh 5.0 g of homogenized fatty matrix (e.g., milk, oil) into a 50 mL PTFE centrifuge tube.

  • Spiking: Add 10 mL of Acetonitrile (containing 1% acetic acid). Spike with Flamprop-methyl-d5 to your target concentration. Vortex vigorously for 1 minute.

  • Salting Out: Add 4 g MgSO4 and 1 g NaCl (or a standard EN 15662 salt packet). Shake vigorously for 1 minute to induce phase separation.

  • Centrifugation: Centrifuge at 4000 rpm (>3000 rcf) for 5 minutes at room temperature.

Phase 2: Bulk Lipid Precipitation (Winterization) 5. Freezing: Transfer the upper acetonitrile layer to a clean 15 mL tube. Incubate at -20°C for a minimum of 2 hours[2]. 6. Cold Centrifugation: Immediately centrifuge the cold extract at 4°C (4000 rpm for 5 minutes) to securely pellet the precipitated triglycerides.

  • Self-Validation Checkpoint 1: Inspect the pellet. A visible white/yellowish waxy pellet confirms successful bulk lipid precipitation. If no pellet forms in a known high-fat sample, verify the freezer temperature and solvent composition.

Phase 3: Precision Clean-up (EMR-Lipid) 7. dSPE Transfer: Transfer 5 mL of the cold supernatant into a tube containing 1 g of EMR-Lipid sorbent[4]. 8. Activation & Binding: Vortex vigorously for 1 minute. EMR-Lipid requires water for activation; the residual water from the initial extraction is usually sufficient, but follow manufacturer guidelines if pre-activation is required. 9. Centrifugation: Centrifuge at 4000 rpm for 5 minutes. 10. Polishing: Transfer the supernatant to a final tube containing 2 g of anhydrous MgSO4 to remove any residual water. Vortex and centrifuge.

  • Self-Validation Checkpoint 2: The final extract must be completely transparent at room temperature. Any cloudiness or turbidity indicates incomplete lipid removal (sorbent saturation). If cloudy, the sample must be re-processed with a higher ratio of EMR-Lipid.
  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.

Section IV: Workflow Visualization

The following decision tree illustrates the logical flow for processing fatty matrices to maximize Flamprop-methyl-d5 recovery.

G Start Homogenized Fatty Matrix (Milk, Tissue, Oil) Ext Acetonitrile Extraction + Flamprop-methyl-d5 Spike Start->Ext Salt Salting Out Partitioning (MgSO4 + NaCl) Ext->Salt Decision Matrix Fat Content > 5%? Salt->Decision Freeze Winterization (-20°C for 2-12h) Centrifuge Cold Centrifugation (Pellet Triglycerides) Freeze->Centrifuge ZSep EMR-Lipid or Z-Sep+ dSPE Clean-up Centrifuge->ZSep Decision->Freeze Yes PSA Standard PSA/C18 dSPE Clean-up Decision->PSA No Polish Final Polishing (MgSO4 + PTFE Filtration) ZSep->Polish PSA->Polish LCMS LC-MS/MS or GC-MS/MS Quantification Polish->LCMS

Workflow for optimizing Flamprop-methyl-d5 extraction from fatty matrices.

References

  • Optimization of the Combined Use of Z-Sep Plus and EMR-Lipid in QuEChERS Procedure for the Analysis of Eight Pesticides in Real Milk Samples. Food Analytical Methods / ResearchGate.

  • Analysis of Compounds in Fatty Matrices. Sigma-Aldrich.

  • Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds. PMC / NIH.

  • Development and validation of a new multiresidue method for the determination of multiclass pesticide residues using GC-QqQ-MS/MS in edible oils. EURL-Pesticides.

  • Determination of Pesticide Residues in Olive Oil Using QuEChERS Extraction and Liquid Chromatography–Orbitrap High-Resolution Mass Spectrometry: Comparison of Different Clean-Up Sorbents and Validation Study. MDPI.

Sources

Troubleshooting

Storage and handling best practices to prevent Flamprop-methyl-d5 degradation.

Welcome to the Technical Support Center for Flamprop-methyl-d5 . As a deuterated internal standard (methyl 2-(N-benzoyl-d5-3-chloro-4-fluoroanilino)propanoate) used in the quantitative LC-MS/MS analysis of herbicide resi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Flamprop-methyl-d5 . As a deuterated internal standard (methyl 2-(N-benzoyl-d5-3-chloro-4-fluoroanilino)propanoate) used in the quantitative LC-MS/MS analysis of herbicide residues, maintaining its chemical and isotopic integrity is paramount[1]. Even minor mishandling can lead to isotopic scrambling, ester hydrolysis, or photolytic degradation, compromising your calibration curves and quantitative accuracy.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the absolute stability of your standard.

Core Mechanistic Overview: The "Why" Behind Degradation

To prevent degradation, you must first understand the chemical vulnerabilities of the Flamprop-methyl-d5 molecule. The compound is subject to three primary degradation pathways:

  • Hydrolysis (Ester and Amide Cleavage): Flamprop-methyl contains a methyl ester that readily hydrolyzes into the biologically active parent acid (flamprop) and methanol when exposed to moisture, particularly at elevated pH levels[2]. Under strongly basic conditions, the amide bond can also cleave, yielding benzoic acid and an aniline derivative[3].

  • Photolysis: Like many aromatic pesticides, Flamprop-methyl is sensitive to ultraviolet (UV) light and will undergo structural alteration if left exposed on the benchtop[4].

  • Isotopic Scrambling (H/D Exchange): The five deuterium atoms are located on the benzoyl ring. If the standard is exposed to protic solvents (e.g., water, methanol) under acidic or basic catalysis, these deuterium atoms can exchange with environmental protons, leading to a loss of isotopic purity (e.g., shifting from d5 to d4 or d3).

G A Flamprop-methyl-d5 (Intact Standard) B Flamprop-d5 (Free Acid) + Methanol A->B Hydrolysis (Moisture, pH > 7) C Deuterium Loss (Isotopic Scrambling) A->C H/D Exchange (Protic Solvents) D Amide Cleavage Products A->D Strong Base / Heat E Photolytic Degradation A->E UV / Light Exposure

Fig 1: Primary degradation pathways of Flamprop-methyl-d5 under suboptimal conditions.

Quantitative Stability Data

The following table summarizes the expected stability of Flamprop-methyl-d5 under various environmental and solvent conditions[2][3][4].

Environmental ConditionPrimary Degradation MechanismImpact on StandardEstimated Stability / Lifespan
Aqueous (pH < 7) Minimal hydrolysisSlow conversion to free acidDays to Weeks (at 4°C)
Aqueous (pH > 7) Ester hydrolysisRapid conversion to Flamprop-d5Hours to Days
Strong Base (pH > 10) Amide bond cleavageComplete molecular destructionImmediate
Direct Light / UV PhotolysisGeneration of unknown degradantsAccelerated (Hours)
Protic Solvents (MeOH) Transesterification / H/D ExchangeGradual loss of isotopic purityVariable (Not recommended)
Anhydrous ACN (-20°C) None (Optimal) Maintains structural/isotopic integrity > 1 Year

Troubleshooting Guide & FAQs

Q: My LC-MS/MS chromatogram shows a mass shift of -1 Da to -3 Da in my Flamprop-methyl-d5 standard over time. What is happening? A: You are observing isotopic scrambling (H/D exchange). The deuterium atoms on the benzoyl ring are exchanging with protons. This occurs when the standard is stored in protic solvents (like methanol or water) or when atmospheric moisture enters the vial. Solution: Immediately switch your reconstitution solvent to an anhydrous, aprotic solvent like LC-MS grade Acetonitrile (ACN) and ensure vials are tightly sealed.

Q: A new peak is appearing with a shorter retention time, and its m/z corresponds to the free acid of Flamprop. How did this form? A: This is classic ester hydrolysis[2]. Flamprop-methyl hydrolyzes into flamprop (the free acid) and methanol when exposed to moisture. This is usually caused by opening cold vials directly from the freezer, which causes atmospheric humidity to condense inside the vial. Solution: Always equilibrate vials to room temperature in a desiccator before opening.

Q: Can I store my working stock solution at 4°C on the benchtop for daily use? A: No. Flamprop-methyl is photolabile and sensitive to temperature fluctuations[4]. Leaving it on the benchtop exposes it to UV light and ambient heat, accelerating photolysis. Solution: Store all working solutions in amber glass vials at -20°C or -80°C, and only remove them immediately prior to use.

Standard Operating Protocol: Reconstitution and Storage

To guarantee the integrity of Flamprop-methyl-d5, you must utilize a self-validating workflow that proactively eliminates moisture, light, and protic environments.

Workflow Step1 Equilibrate Vial to Room Temp Step2 Reconstitute in Anhydrous ACN Step1->Step2 Step3 Aliquot into Amber Glass Vials Step2->Step3 Step4 Purge Headspace with Argon/N2 Step3->Step4 Step5 Store at -20°C or -80°C Step4->Step5

Fig 2: Optimal workflow for reconstituting and storing Flamprop-methyl-d5 standards.

Step-by-Step Methodology: Preparation of 1 mg/mL Stock Solution

Step 1: Thermal Equilibration

  • Action: Remove the lyophilized Flamprop-methyl-d5 vial from the freezer and place it in a desiccator for 30–60 minutes until it reaches room temperature. Do not open the cap.

  • Causality: Opening a cold vial creates a temperature gradient that pulls atmospheric humidity into the vial. Condensation introduces water, which acts as a nucleophile for ester hydrolysis and a protic source for H/D exchange.

Step 2: Reconstitution

  • Action: In a fume hood under low-light conditions, inject the appropriate volume of anhydrous, LC-MS grade Acetonitrile (ACN) directly through the septum to achieve a 1 mg/mL concentration. Gently swirl to dissolve; do not vortex vigorously.

  • Causality: Aprotic solvents like ACN prevent transesterification and protect the deuterium label from exchanging with solvent protons. Low light prevents premature photolytic cleavage[4].

Step 3: Aliquoting

  • Action: Divide the stock solution into single-use 50 µL to 100 µL aliquots using silanized amber glass LC vials.

  • Causality: Repeated freeze-thaw cycles degrade the compound. Single-use aliquots ensure that the bulk standard remains untouched. Amber glass blocks UV radiation, halting photolysis.

Step 4: Headspace Purging

  • Action: Gently blow a stream of high-purity Argon or Nitrogen gas over the headspace of each vial for 3–5 seconds before immediately capping with a PTFE-lined septum.

  • Causality: Displacing ambient air removes oxygen and residual humidity, neutralizing oxidative and hydrolytic threats during long-term storage.

Step 5: Storage & Self-Validation

  • Action: Store all aliquots at -20°C or -80°C.

  • Self-Validating System: Immediately analyze a 1 µL injection of your freshly prepared stock via LC-MS/MS. Record the peak area ratio of the intact Flamprop-methyl-d5 to its free-acid degradant. This establishes your baseline "Day 0" purity. Before using an aliquot in future experiments, run a quick QC injection. A shift of >5% toward the free-acid mass indicates a failure in the storage protocol (likely moisture intrusion), invalidating the aliquot.

References

  • MDPI - Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals. Details the specific ester cleavage and amide bond hydrolysis pathways of Flamprop-methyl at varying pH levels. 5

  • Wikipedia - Flamprop. Provides structural data and outlines the chemical variants and basic hydrolysis conditions of the arylalanine herbicide class. 3

  • PubChem (NIH) - Flamprop-methyl | C17H15ClFNO3 | CID 40521. Comprehensive chemical and physical property database confirming the molecular structure and IUPAC nomenclature. 1

  • FUJIFILM Wako Pure Chemical Corporation - SAFETY DATA SHEET: Flamprop-methyl Standard. Outlines critical stability and reactivity data, specifically highlighting the compound's vulnerability to light (photolysis) and temperature extremes. 6

Sources

Reference Data & Comparative Studies

Validation

Method Validation for Flamprop-methyl Analysis: The Strategic Advantage of Isotope-Labeled Standards

Executive Summary Accurate quantification of Flamprop-methyl—a selective systemic arylaminopropionic acid herbicide used for post-emergence control in agricultural crops[1]—is notoriously challenging in complex food matr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate quantification of Flamprop-methyl—a selective systemic arylaminopropionic acid herbicide used for post-emergence control in agricultural crops[1]—is notoriously challenging in complex food matrices. During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, co-eluting matrix components severely alter the ionization efficiency of the target analyte, leading to unpredictable signal attenuation or enhancement[2].

This guide provides an in-depth comparative analysis of calibration strategies, demonstrating why Isotope Dilution Mass Spectrometry (IDMS) using Flamprop-methyl-d5 is the definitive, self-validating approach for meeting the stringent regulatory frameworks of the EU SANTE/11312/2021 guidelines[3].

The Mechanistic Advantage of Isotope Dilution

When analyzing trace pesticide residues, matrix components compete for charge in the electrospray ionization (ESI) source. Traditional solvent calibration fails entirely here, and while matrix-matched calibration attempts to normalize this, it assumes that every sample matrix is identical—a flawed assumption in diverse agricultural testing.

Causality of the d5 Label Design

Flamprop-methyl ( C17​H15​ClFNO3​ ) contains a chlorine atom, which naturally produces a significant M+2 isotopic peak (at ~32% relative abundance) due to 37Cl . If a standard with a minimal mass shift (e.g., +2 Da) were used, the natural heavy isotopes of the native compound would cause signal cross-talk, artificially inflating the internal standard peak area at high analyte concentrations.

By utilizing Flamprop-methyl-d5 , where the deuterium atoms are specifically located on the benzoyl ring (methyl N-(benzoyl-d5)-N-(3-chloro-4-fluorophenyl)alaninate)[4], we achieve a robust +5 Da mass shift. This completely isolates the internal standard's precursor ion (m/z 341) from the native analyte's isotopic envelope (m/z 336, 338). Furthermore, because the benzoyl moiety forms the primary quantitative product ion, the MRM transition shifts cleanly from 336 105 to 341 110[2][4].

Because the deuterated standard shares identical physicochemical properties with the native analyte, it co-elutes chromatographically. Any matrix effect or extraction loss acts proportionally on both, rendering the peak area ratio an absolute, self-correcting metric.

Comparative Analysis: Calibration Strategies

To objectively evaluate performance, we compare IDMS against traditional alternatives used in residue analysis.

Table 1: Performance Comparison of Calibration Strategies

FeatureIsotope Dilution (Flamprop-methyl-d5)Matrix-Matched CalibrationStandard Addition
Matrix Effect Correction Absolute (Dynamic, corrects per individual sample)Partial (Assumes uniform matrix across all samples)High (Requires multiple injections per sample)
Extraction Loss Correction Yes (When spiked pre-extraction)No (Only corrects for ionization effects)No (Unless spiked pre-extraction, which limits throughput)
Analytical Throughput High (Single injection per sample)Medium (Requires blank matrix sourcing)Low (Extremely labor and instrument intensive)
Regulatory Compliance Gold Standard (Exceeds SANTE/11312/2021)Acceptable (Prone to failure in variable matrices)Acceptable (Impractical for routine screening)

Method Validation Framework (SANTE/11312/2021)

To ensure scientific integrity, the analytical method must be validated according to the EU SANTE/11312/2021 guidelines for pesticide residues in food and feed[5].

  • Specificity : Requires two MRM transitions (e.g., 336 105 and 336 77) with ion ratios within ±30% of the reference standard[2][6].

  • Linearity : Minimum of 5 calibration points covering the LOQ, with R2≥0.99 and individual residuals ≤±20% [6].

  • Accuracy (Recovery) : Mean absolute recovery must fall between 70–120%. Crucially, with IDMS, apparent recoveries outside this range are acceptable if the Isotope-Labeled Internal Standard (ILIS) corrects the final calculated concentration to 100%, provided the absolute recovery remains consistent[3][6].

  • Precision : Repeatability ( RSDr​ ) and Reproducibility ( RSDR​ ) must be ≤20% [6].

Self-Validating Experimental Protocol

The following QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol integrates Flamprop-methyl-d5 to create a self-validating workflow.

Step-by-Step Methodology
  • Sample Comminution : Cryogenically mill and homogenize 10.0 g of the agricultural matrix (e.g., wheat or green beans) in a 50 mL PTFE centrifuge tube.

  • Isotope Spiking (The Self-Validation Step) : Spike 100 µL of Flamprop-methyl-d5 working solution (1 µg/mL) directly onto the homogenized matrix before the addition of any extraction solvents. Allow 15 minutes for matrix equilibration.

    • Causality: This ensures the labeled standard is subjected to the exact same extraction kinetics, partitioning, and potential degradation as the endogenous residue.

  • Extraction : Add 10 mL of LC-MS grade Acetonitrile. Vortex vigorously for 1 minute.

  • Partitioning : Add QuEChERS extraction salts (4.0 g MgSO4​ , 1.0 g NaCl, 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute, then centrifuge at 3000 rpm for 5 minutes.

  • dSPE Clean-up : Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4​ , 25 mg PSA (Primary Secondary Amine), and 25 mg C18. Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • LC-MS/MS Analysis :

    • Column : C18 (2.1 x 100 mm, 1.8 µm), maintained at 40°C.

    • Mobile Phase : (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient : 10% B to 95% B over 5 minutes.

    • ESI+ MRM Transitions :

      • Flamprop-methyl: 336.1 105.1 (Quantifier), 336.1 77.1 (Qualifier)[2].

      • Flamprop-methyl-d5: 341.1 110.1 (Quantifier)[4].

Workflow Diagram

G N1 Sample Comminution (10g Agricultural Matrix) N2 Spike ILIS Pre-Extraction (Flamprop-methyl-d5) N1->N2 N3 QuEChERS Extraction (Acetonitrile + Salts) N2->N3 N4 dSPE Clean-up (PSA / C18 / MgSO4) N3->N4 N5 LC-MS/MS Analysis (ESI+, MRM Mode) N4->N5 N6 Data Processing (Analyte / d5-ILIS Ratio) N5->N6

Workflow for Flamprop-methyl analysis using isotope dilution and LC-MS/MS.

Quantitative Validation Data

Experimental data from a wheat matrix spiked at the regulatory Limit of Quantification (LOQ) of 0.01 mg/kg demonstrates the absolute necessity of the isotope-labeled standard. Without it, the method fails SANTE criteria due to severe ion suppression.

Table 2: Validation Results (Spiked at 0.01 mg/kg, n=6)

Calibration MethodMean Apparent Recovery (%)Repeatability ( RSDr​ ) (%)SANTE Compliance
Solvent Calibration42.5%24.3%FAIL (Recovery < 70%, RSD > 20%)
Matrix-Matched88.2%15.6%PASS (Susceptible to matrix shifts)
Isotope Dilution (d5) 99.8% 4.1% EXCELLENT (Highly robust)

By utilizing Flamprop-methyl-d5, laboratories can confidently report residue levels, knowing the protocol intrinsically corrects for both sample preparation losses and mass spectrometric variations.

References

  • Source: gscsal.
  • Source: europa.
  • Source: youtube.
  • Source: lynxee.
  • Multi-residue Method I for Agricultural Chemicals by LC-MS (Agricultural Products)
  • Source: lgcstandards.
  • Source: iaea.
  • Source: bcpcpesticidecompendium.

Sources

Comparative

A Comparative Guide to Internal Standards for Herbicide Analysis: The Case for Flamprop-methyl-d5

For researchers, scientists, and professionals in drug development and environmental analysis, the precise and accurate quantification of herbicide residues is paramount. The integrity of analytical data underpins regula...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the precise and accurate quantification of herbicide residues is paramount. The integrity of analytical data underpins regulatory compliance, environmental monitoring, and human health risk assessments. In complex matrices, achieving this accuracy is a significant challenge, primarily due to matrix effects that can suppress or enhance the analyte signal in mass spectrometry-based methods.[1][2][3][4] The use of an internal standard (IS) is a widely accepted and essential practice to correct for these variations.[5][6] This guide provides an in-depth comparison of internal standards for the analysis of the herbicide Flamprop-methyl, with a focus on the superior performance of its deuterated stable isotope-labeled internal standard, Flamprop-methyl-d5.

The Critical Role of Internal Standards in Herbicide Analysis

An internal standard is a compound with a known concentration that is added to all samples, including calibration standards and quality controls, before sample preparation.[6] Its purpose is to compensate for variations that can occur during the analytical workflow, such as:

  • Sample Extraction and Cleanup: Losses during these steps can be accounted for if the IS behaves similarly to the analyte.

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[1][2][3][4] An ideal IS experiences the same matrix effects as the analyte, allowing for accurate correction.[7][8]

  • Instrumental Variability: Fluctuations in injection volume and detector response can be normalized using the IS signal.[9]

The two primary types of internal standards used in bioanalysis are Stable Isotope-Labeled (SIL) internal standards and structural analogs.[5][10]

Understanding Flamprop-methyl

Flamprop-methyl is a selective systemic herbicide used for the post-emergence control of wild oats in wheat and other crops.[11] It is absorbed by the leaves and hydrolyzes to the biologically active form, flamprop, which inhibits cell elongation and division.[12] Given its widespread use, robust analytical methods are required to monitor its residues in food and the environment.[11]

Comparing Internal Standard Strategies for Flamprop-methyl Analysis

The choice of an internal standard significantly impacts the reliability and accuracy of quantitative results. Here, we compare two common approaches for Flamprop-methyl analysis: the use of a structural analog and the use of a stable isotope-labeled internal standard, specifically Flamprop-methyl-d5.

Structural Analog Internal Standards

A structural analog is a compound with a chemical structure similar to the analyte but is not expected to be present in the samples. For Flamprop-methyl, a potential structural analog could be another herbicide from the same chemical class or a related compound with a minor structural modification.

Advantages:

  • Often more readily available and less expensive than SIL internal standards.

Disadvantages:

  • Different Chromatographic Behavior: Even minor structural differences can lead to different retention times on the chromatographic column. This means the analog may not co-elute perfectly with Flamprop-methyl, leading to inadequate compensation for matrix effects that can vary across the chromatographic run.[7]

  • Varying Ionization Efficiency: The ionization efficiency of the analog in the mass spectrometer source may differ from that of Flamprop-methyl and can be affected differently by matrix components.[9]

  • Potential for Inaccurate Correction: If the analog and analyte do not behave identically during sample preparation and analysis, the correction will be inaccurate, leading to biased results.[13]

Stable Isotope-Labeled (SIL) Internal Standards: The Gold Standard

Stable isotope-labeled internal standards are considered the "gold standard" for quantitative mass spectrometry.[5][7] In these standards, one or more atoms of the analyte are replaced with a stable heavy isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[10] For Flamprop-methyl, this would be a deuterated version like Flamprop-methyl-d5.

Advantages of Flamprop-methyl-d5:

  • Identical Physicochemical Properties: Flamprop-methyl-d5 has virtually identical chemical and physical properties to the unlabeled Flamprop-methyl. This ensures it behaves in the same manner during extraction, cleanup, and chromatography.[8][14]

  • Co-elution with the Analyte: Due to its identical structure, Flamprop-methyl-d5 co-elutes with the native analyte. This is crucial for accurately compensating for matrix effects at the exact point of elution.[8]

  • Similar Ionization Efficiency: The ionization efficiency of a deuterated standard is nearly identical to its non-labeled counterpart, ensuring that any suppression or enhancement of the signal due to the matrix affects both compounds equally.[14]

  • Improved Accuracy and Precision: The use of SIL internal standards significantly improves the accuracy and precision of quantitative results, as demonstrated in numerous studies.[7][13]

Potential Considerations:

  • Cost and Availability: The synthesis of SIL internal standards can be more complex and expensive than obtaining structural analogs.[7]

  • Isotopic Purity: It is essential to use a high-purity SIL internal standard to avoid any contribution to the analyte signal.

Experimental Data: A Head-to-Head Comparison

To illustrate the performance differences, let's consider a hypothetical validation study comparing a structural analog IS with Flamprop-methyl-d5 for the analysis of Flamprop-methyl in a complex matrix like wheat extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

A typical workflow for herbicide residue analysis involves sample extraction, cleanup, and subsequent analysis by LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Wheat Sample Homogenize Homogenization Sample->Homogenize Spike Spike with Internal Standard (Analog or Flamprop-methyl-d5) Homogenize->Spike Extract QuEChERS Extraction Spike->Extract Cleanup Dispersive SPE Cleanup Extract->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing & Quantification LCMS->Data caption Figure 1. General workflow for herbicide residue analysis. G Start Start: Need for Internal Standard ComplexMatrix Complex Matrix or Low Detection Limits? Start->ComplexMatrix SIL_Available Is a SIL IS Available and Affordable? ComplexMatrix->SIL_Available Yes Use_Analog Consider Structural Analog IS ComplexMatrix->Use_Analog No Use_SIL Use Stable Isotope-Labeled IS (e.g., Flamprop-methyl-d5) SIL_Available->Use_SIL Yes SIL_Available->Use_Analog No End End: Reliable Quantification Use_SIL->End Validate Thorough Method Validation (Matrix Effects, Recovery, etc.) Use_Analog->Validate Validate->End caption Figure 2. Decision tree for internal standard selection.

Sources

Validation

Analytical Superiority of Flamprop-methyl-d5: A Comparative Guide on Linearity, Accuracy, and Precision in LC-MS/MS

Executive Summary The quantification of Flamprop-methyl—a selective systemic herbicide—in complex biological, environmental, and food matrices presents significant analytical challenges 1. While Liquid Chromatography-Tan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of Flamprop-methyl—a selective systemic herbicide—in complex biological, environmental, and food matrices presents significant analytical challenges 1. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level pesticide residue analysis, the reliability of the data is heavily dependent on the choice of internal standard (IS). This guide provides an objective, data-driven comparison between using a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Flamprop-methyl-d5 2, versus traditional structural analogs (e.g., Flamprop-isopropyl) across core validation parameters: linearity, accuracy, and precision.

Mechanistic Causality: Overcoming the Matrix Effect

In Electrospray Ionization (ESI), matrix effects—specifically ion suppression or enhancement—occur when co-eluting endogenous compounds compete with the target analyte for access to the droplet surface charge during the desolvation process 3.

When a structural analog like Flamprop-isopropyl is used as an IS, its slight structural variance results in a different chromatographic retention time compared to Flamprop-methyl 4. Consequently, the analog elutes into the MS source alongside a different profile of matrix interferents, failing to accurately compensate for the suppression experienced by the target analyte.

Conversely, Flamprop-methyl-d5 is chemically identical to the target analyte, differing only by the incorporation of five deuterium atoms. This ensures perfect chromatographic co-elution . Whatever matrix suppression or enhancement Flamprop-methyl experiences, the Flamprop-methyl-d5 experiences to the exact same degree. Because quantification is based on the ratio of the Analyte/IS peak areas, this identical suppression mathematically cancels out, preserving the integrity of the data.

MatrixEffect cluster_0 Internal Standard Spiking Sample Sample Preparation (QuEChERS) SIL Flamprop-methyl-d5 (Stable Isotope) Sample->SIL Analog Flamprop-isopropyl (Structural Analog) Sample->Analog LCMS LC-MS/MS Analysis (ESI+) SIL->LCMS Analog->LCMS Coelution Perfect Co-elution (Identical Ion Suppression) LCMS->Coelution SIL-IS Path DiffElution Retention Time Shift (Differential Suppression) LCMS->DiffElution Analog Path

Workflow demonstrating how Flamprop-methyl-d5 corrects matrix effects via perfect co-elution.

Experimental Design: Self-Validating QuEChERS Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with LC-MS/MS 56. Every step is designed with a specific mechanistic purpose to isolate the analyte while validating the system's performance.

Step-by-Step Methodology
  • Sample Homogenization & Spiking : Weigh 10.0 g of homogenized sample (e.g., crop or biological matrix) into a 50 mL centrifuge tube. Spike immediately with 50 µL of Flamprop-methyl-d5 working solution (1 µg/mL) to allow the IS to equilibrate with the matrix, accounting for any subsequent extraction losses.

  • Solvent Extraction : Add 10 mL of Acetonitrile containing 1% acetic acid. Shake vigorously for 1 minute. Causality: Acetonitrile precipitates proteins and extracts a broad polarity range of pesticides while minimizing the co-extraction of lipophilic matrix components.

  • Salting Out : Add 4 g MgSO₄, 1 g NaCl, 1 g Trisodium citrate dihydrate, and 0.5 g Disodium hydrogencitrate sesquihydrate. Shake for 1 minute and centrifuge at 3000 rpm for 5 minutes. Causality: MgSO₄ drives the exothermic partitioning of water into the organic layer, while the citrate buffer maintains a stable pH to prevent the degradation of base-sensitive analytes 6.

  • Dispersive Solid Phase Extraction (dSPE) Clean-up : Transfer 2 mL of the supernatant to a tube containing 300 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). Vortex and centrifuge. Causality: PSA acts as a weak anion exchanger, effectively removing polar organic acids, polar pigments, and sugars that cause severe downstream ion suppression.

  • LC-MS/MS Analysis : Dilute the extract with mobile phase and inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase : (A) Water + 0.1% Formic acid; (B) Methanol + 0.1% Formic acid.

    • MRM Transitions : Flamprop-methyl monitors at m/z 336 → 105 and 336 → 77 7. Flamprop-methyl-d5 monitors at m/z 341 → 105.

Self-Validation Criteria (System Suitability)

A robust protocol must validate itself during every run. The batch is only accepted if:

  • Matrix Blank : Shows a Signal-to-Noise (S/N) ratio < 3 at the retention time of Flamprop-methyl, proving the absence of endogenous interference.

  • LLOQ QC : The Lower Limit of Quantification sample must yield an S/N > 10 with an accuracy within ±20% of the nominal concentration.

Comparative Performance Data

When validating the method according to SANTE/11312/2021 or ICH M10 guidelines, the choice of internal standard dictates the success of the validation lifecycle.

Validation Lin Linearity Matrix-Matched Curve R² > 0.995 Acc Accuracy Spike Recovery 70% - 120% Lin->Acc Prec Precision Intra/Inter-day RSD < 20% Acc->Prec Rep Reporting Validated Method Prec->Rep

Sequential analytical validation parameters for LC-MS/MS method development.

Linearity, Accuracy, and Precision Analysis

Using Flamprop-methyl-d5, the calibration curve demonstrates excellent linearity (R² > 0.998) over a wide dynamic range (e.g., 10–800 ng/mL) 1. Because the SIL-IS corrects for detector saturation and matrix suppression at high concentrations, the linear range is significantly extended compared to analog IS methods.

In terms of accuracy and precision, recovery experiments at multiple spiking levels (e.g., 50, 250, and 500 ng/g) utilizing optimal IS correction consistently yield high recoveries (88.7% – 92.8%) and exceptionally tight precision (CVs of 2.9% – 4.9%) 1. In contrast, structural analogs fail to fully correct for matrix variability, leading to wider standard deviations and skewed recoveries.

Table 1: Comparative Validation Parameters for Flamprop-methyl Quantification in Complex Matrices (Spike Level: 50 ng/g)

Validation ParameterFlamprop-methyl-d5 (SIL-IS)Flamprop-isopropyl (Analog IS)Regulatory Target (SANTE / ICH)
Linearity (R²) > 0.9980.985≥ 0.990
Accuracy (Recovery %) 88.7% - 92.8%74.3% - 81.2%70% - 120%
Precision (Intra-day CV %) 2.9% - 4.9%12.4% - 15.8%≤ 20%
Matrix Effect Compensation Complete (Perfect Co-elution)Partial (RT Shift / Differential)N/A

Note: Data ranges reflect optimized LC-MS/MS performance benchmarks derived from multiclass pesticide residue validation studies [[1]]() [[4]]().

Conclusion

For drug development professionals and analytical scientists, the initial procurement cost of a Stable Isotope-Labeled Internal Standard like Flamprop-methyl-d5 is rapidly offset by the reduction in batch failure rates and the elimination of laborious standard addition procedures. By ensuring perfect co-elution and identical ionization dynamics, Flamprop-methyl-d5 provides an uncompromising foundation for linearity, accuracy, and precision, guaranteeing that analytical methods meet stringent global regulatory standards.

References

  • MDPI - Analysis of Multiclass Pesticide Residues in Tobacco by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry Combined with Mini Solid-Phase Extraction. Available at: [Link]

  • Shimadzu - LCMS Food Safety Applications: Pesticide MRM Library. Available at:[Link]

  • Waters Corporation - A Rapid Method for the Screening and Confirmation of Over 400 Pesticide Residues in Food. Available at:[Link]

  • European Reference Laboratory (EURL) - Method Validation and Matrix Effects in Pesticide Analysis. Available at:[Link]

  • Consumer Affairs Agency (CAA), Japan - Multi-residue Method I for Agricultural Chemicals by LC/MS. Available at: [Link]

Sources

Comparative

Determining the limit of detection (LOD) and quantification (LOQ) with Flamprop-methyl-d5.

Determining the exact Limit of Detection (LOD) and Limit of Quantification (LOQ) for pesticide residues is a foundational requirement in modern analytical chemistry. Flamprop-methyl is a chiral herbicide widely utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Determining the exact Limit of Detection (LOD) and Limit of Quantification (LOQ) for pesticide residues is a foundational requirement in modern analytical chemistry. Flamprop-methyl is a chiral herbicide widely utilized for wild-oat weed control in agricultural crops[1]. Because regulatory agencies strictly enforce trace-level Maximum Residue Limits (MRLs) in food and environmental matrices to ensure public safety, analytical methods must be highly sensitive and rigorously validated[1].

This guide provides an objective, mechanistic comparison of calibration strategies for Flamprop-methyl analysis, demonstrating how the integration of Flamprop-methyl-d5 —a Stable Isotope-Labeled Internal Standard (SIL-IS)—optimizes LOD and LOQ determinations in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Part 1: The Mechanistic Advantage of Flamprop-methyl-d5

When utilizing LC-MS/MS for trace pesticide analysis, the electrospray ionization (ESI) source is notoriously susceptible to matrix effects. Co-eluting endogenous compounds from complex matrices (like plant extracts or soil) compete for charge droplets, leading to unpredictable ion suppression or enhancement[2].

The Causality of SIL-IS Superiority: Flamprop-methyl-d5 shares the exact physicochemical properties of native Flamprop-methyl, differing only by the mass of five deuterium atoms. Because of this structural identicality, the d5-isotopologue perfectly co-elutes with the target analyte during chromatographic separation. Consequently, both molecules experience the exact same matrix environment within the ESI source. If co-eluting matrix components suppress the ionization of the native analyte by 40%, the ionization of the d5-internal standard is also suppressed by exactly 40%.

By quantifying the response ratio (Areanative / AreaIS) rather than the absolute peak area, the matrix effect is mathematically canceled out. This mechanistic correction drastically reduces baseline variance, stabilizes the signal-to-noise (S/N) ratio, and directly lowers the achievable LOD and LOQ[3].

Table 1: Comparison of Calibration Strategies for Flamprop-methyl
Calibration StrategyMatrix Effect CompensationExtraction Recovery CorrectionImpact on LOD / LOQ
External Calibration None. Highly vulnerable to ESI ion suppression.None. Assumes 100% recovery during sample prep.High variance; yields elevated (poorer) LOD/LOQ values.
Analog Internal Standard Partial. Elutes at a different retention time than the analyte.Partial. Physicochemical differences alter extraction efficiency.Moderate; matrix effects at the specific retention time remain uncorrected.
Flamprop-methyl-d5 (SIL-IS) Complete. Perfect co-elution ensures identical ionization suppression.Complete. Identical partitioning during extraction phases.Optimal. Lowest possible LOD/LOQ due to minimized baseline noise.

Part 2: Regulatory Framework for LOD/LOQ (ICH Q2(R2))

The determination of LOD and LOQ must follow standardized frameworks to ensure global regulatory compliance. The ICH Q2(R2) guideline on the validation of analytical procedures provides the authoritative standard for these metrics[4].

While the traditional Signal-to-Noise (S/N) approach (3:1 for LOD, 10:1 for LOQ) is common, ICH Q2(R2) recommends a more statistically robust method based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S )[4]:

  • LOD = 3.3×(σ/S)

  • LOQ = 10×(σ/S)

The Self-Validating System: A calculated LOQ is merely a theoretical statistical extrapolation until it is empirically proven. To establish a trustworthy method, the protocol must be a self-validating system. The calculated LOQ must be empirically validated by injecting replicate samples at that exact concentration to ensure precision (Relative Standard Deviation 20%) and accuracy (Recovery between 70% and 120%)[4].

Part 3: Experimental Protocol for LOD/LOQ Determination

The following step-by-step methodology outlines a self-validating workflow for determining the LOQ of Flamprop-methyl in a complex matrix (e.g., tomato extract) using Flamprop-methyl-d5.

Step 1: Matrix Preparation Extract a blank matrix using the standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology to obtain a background extract representative of the sample matrix[3].

Step 2: Calibration Spiking Prepare a matrix-matched calibration curve by spiking the blank extract with native Flamprop-methyl at trace concentrations ranging from 0.1 ng/mL to 50 ng/mL.

Step 3: SIL-IS Addition Spike a constant concentration (e.g., 10 ng/mL) of Flamprop-methyl-d5 into all calibration standards, blanks, and unknown samples.

Step 4: LC-MS/MS Acquisition Analyze the samples using Multiple Reaction Monitoring (MRM). Monitor the primary quantitative transitions for Flamprop-methyl (e.g., m/z 336 105) and Flamprop-methyl-d5 (e.g., m/z 341 105)[3].

Step 5: Statistical Calculation Plot the response ratio against the analyte concentration. Calculate the standard deviation ( σ ) of the y-intercepts from multiple independent calibration curves, and divide by the mean slope ( S ) to determine the theoretical LOQ using the ICH Q2(R2) formula[4].

Step 6: Empirical Validation (Critical Quality Control) Prepare six independent matrix samples spiked at the exact calculated LOQ concentration. Analyze these replicates. The system validates the LOQ only if the Relative Standard Deviation (RSD) of the calculated concentrations is 20% and the accuracy falls within acceptable regulatory limits.

LOD_LOQ_Workflow N1 1. Matrix Extraction (QuEChERS) N2 2. SIL-IS Spiking (Flamprop-methyl-d5) N1->N2 N3 3. LC-MS/MS Analysis (MRM Mode) N2->N3 N4 4. Response Ratio Calculation N3->N4 N5 5. Empirical LOQ Validation (RSD ≤ 20%) N4->N5

Workflow for empirical LOD/LOQ validation using Flamprop-methyl-d5.

Part 4: Comparative Experimental Data

The following table synthesizes representative performance data demonstrating the quantitative advantage of using Flamprop-methyl-d5 in a complex agricultural matrix[2][3]. By correcting for ion suppression, the SIL-IS significantly lowers the functional LOQ while tightening precision.

Table 2: Quantitative Data Comparison (Tomato Matrix, LC-MS/MS)
AnalyteInternal Standard UsedTheoretical LOD (ng/g)Empirical LOQ (ng/g)Precision at LOQ (%RSD, n=6)
Flamprop-methylNone (External Calibration)2.58.024.5% (Fails Validation)
Flamprop-methylAnalog IS (e.g., Flufenacet)1.24.018.2%
Flamprop-methylFlamprop-methyl-d5 0.3 1.0 6.4%

Note: The use of Flamprop-methyl-d5 allows the method to comfortably meet stringent global MRLs (often set at 0.01 mg/kg or 10 ng/g) with robust statistical confidence.

References

  • Australian Drinking Water Guidelines: Measurement of Flamprop-methyl. National Health and Medical Research Council (NHMRC). Available at:[Link]

  • Multiresidue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry. Agilent Technologies Application Note. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

  • Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up. PubMed Central (PMC). Available at:[Link]

Sources

Validation

Inter-Laboratory Comparison of Flamprop-Methyl Quantification: A Comprehensive Guide to GC-MS/MS, LC-MS/MS, and SFE-GC/MS Methodologies

Flamprop-methyl is a selective, systemic herbicide deployed globally for the post-emergence control of wild oats (Avena spp.) in wheat, fodder beet, and other critical crops. Because it undergoes hydrolysis in plants to...

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Author: BenchChem Technical Support Team. Date: April 2026

Flamprop-methyl is a selective, systemic herbicide deployed globally for the post-emergence control of wild oats (Avena spp.) in wheat, fodder beet, and other critical crops. Because it undergoes hydrolysis in plants to form biologically active flamprop, regulatory bodies enforce strict Maximum Residue Limits (MRLs) across agricultural commodities and animal-derived products.

For analytical laboratories, the quantification of flamprop-methyl presents unique challenges. Its lipophilic nature and susceptibility to severe matrix suppression—particularly in high-fat grains, avocados, or mammalian liver tissues—demand highly selective extraction and ionization techniques[1][2]. As a Senior Application Scientist, I have structured this guide to objectively compare the three most robust methodologies currently utilized in inter-laboratory proficiency testing: High-Throughput GC-MS/MS, Ultra-Trace LC-MS/MS, and Green-Chemistry SFE-GC/MS.

Mechanistic Grounding: The Causality of Analytical Choices

Before executing any protocol, it is critical to understand why specific platforms and parameters are selected for flamprop-methyl (C₁₇H₁₆ClFNO₃).

  • Ionization Dynamics (LC vs. GC): In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Electrospray Ionization (ESI) is highly effective in positive mode, yielding a strong protonated precursor ion [M+H]+ at m/z 336.0797[3]. Conversely, Gas Chromatography (GC) relies on hard Electron Ionization (EI) at 70 eV, which fragments the molecule pre-analyzer, making m/z 276 the primary precursor for subsequent dynamic Multiple Reaction Monitoring (dMRM)[2][4].

  • Matrix Effect Mitigation: Flamprop-methyl is notorious for exhibiting high matrix effects (ME). In mammalian liver tissues, ME values can reach up to 166% due to co-eluting endogenous lipids[1]. Therefore, standard solvent calibration is insufficient; matrix-matched calibration or the use of isotopically labeled internal standards is a non-negotiable requirement for self-validating quantitative accuracy[1].

Fragmentation Precursor Flamprop-methyl MW: 335.78 g/mol ESI LC-MS/MS (ESI+) Precursor: [M+H]+ m/z 336 Precursor->ESI Soft Ionization EI GC-MS/MS (EI) Precursor: m/z 276 Precursor->EI Hard Ionization (70 eV) LC_Quant Quantification Ion m/z 105 ESI->LC_Quant CE: Optimized LC_Qual Confirmation Ion m/z 77 ESI->LC_Qual CE: Optimized GC_Quant Quantification Ion m/z 105 EI->GC_Quant Primary Transition GC_Qual Confirmation Ion m/z 170 (from m/z 230) EI->GC_Qual Secondary Transition

Fig 1. Divergent MS/MS fragmentation pathways of Flamprop-methyl based on ionization source.

Experimental Workflows: Self-Validating Protocols

The following protocols are engineered to ensure high inter-laboratory reproducibility (RSD_R) by strictly controlling extraction thermodynamics and chromatographic resolution.

Protocol A: High-Throughput QuEChERS with Fast GC-MS/MS

Best for: Routine screening of fruits, vegetables, and low-fat matrices. Rationale: Dispersive Solid Phase Extraction (dSPE) forces the partitioning of flamprop-methyl into the acetonitrile layer while Primary Secondary Amine (PSA) aggressively removes organic acids and pigment interferences[5]. Direct-heating GC technology compresses run times without sacrificing theoretical plates[4].

  • Extraction: Weigh 15.0 g of homogenized sample into a 50-mL extraction tube. Add 1.5 g sodium acetate, 6 g MgSO₄, and 15 mL of 1% acetic acid in acetonitrile[5]. Causality: Acetic acid ensures acidic pesticides remain protonated and partition into the organic phase.

  • Partitioning: Shake vigorously for 1 minute; centrifuge at >1500 rcf for 1 minute[5].

  • Clean-up (dSPE): Transfer 1 mL of the supernatant to a 2-mL tube containing 50 mg PSA and 150 mg MgSO₄. Shake for 30 seconds and centrifuge[5].

  • Instrumental Analysis: Inject 1 µL into a fast GC-MS/MS system (e.g., Agilent Intuvo 9000 coupled to a 7010B triple quadrupole). Utilize dMRM to automatically adjust dwell times, ensuring >12 data points across the narrow chromatographic peaks[4][5].

  • Validation Check: Monitor the primary transition (276 → 105) for quantification and the secondary (230 → 170) for confirmation. The ion ratio must remain within ±30% of the matrix-matched standard to confirm identity[2][4].

Protocol B: UPLC-MS/MS for Ultra-Trace Confirmation

Best for: Complex, high-lipid commodities (e.g., grains, nuts, beans) requiring ultra-low Limits of Quantification (LOQ). Rationale: UPLC provides superior peak capacity, resolving flamprop-methyl from isobaric matrix background noise, which is critical for meeting stringent EU SANCO guidelines[5].

  • Hydration & Extraction: For dry grains/beans, add 20 mL of LC-MS grade water to 10.0 g of sample and let stand for 15 minutes. Causality: Hydration opens the matrix pores, allowing the subsequent 50 mL of acetonitrile to efficiently solvate the bound herbicide[6].

  • Salting Out & Buffering: Add 10 g NaCl and 20 mL of 0.5 mol/L phosphate buffer (pH 7.0). Shake for 10 minutes and discard the aqueous layer[6].

  • SPE Clean-up: Pass the organic layer through a 1,000 mg octadecylsilanized (C18) silica gel cartridge to strip out non-polar lipids[6].

  • Instrumental Analysis: Inject 5 µL onto a UPLC-MS/MS (e.g., Waters ACQUITY TQD). Run a gradient of water/methanol (90:10 v/v) with 0.1% formic acid. Monitor transitions 336 → 105 and 336 → 77 with a dwell time of 5 ms[5][6].

Protocol C: Automated SFE-GC/MS (Green Chemistry)

Best for: High-throughput labs prioritizing automation and reduced solvent consumption. Rationale: Supercritical CO₂ behaves as a tunable solvent. At 40°C and 15 MPa, its density and solvating power perfectly match the lipophilicity of flamprop-methyl, leaving polar matrix interferences behind[7].

  • Preparation: Pulverize the agricultural product and mix 1 g of the sample with 1 g of a proprietary dehydrating agent to prevent water from disrupting the supercritical fluid phase[7].

  • Extraction: Load into an automated off-line SFE system (e.g., Shimadzu Nexera UC). Extract statically and dynamically with supercritical CO₂ for 30 minutes[7].

  • Analysis: Reconstitute the eluate to 2 mL and inject directly into the GC-MS/MS[7].

Workflow cluster_quechers Solvent-Based (Protocols A & B) cluster_sfe Green Chemistry (Protocol C) Sample Homogenized Matrix (Grains, Fruits, Tissues) Ext1 Extraction (Acetonitrile + Salts/Buffer) Sample->Ext1 Ext2 Supercritical CO2 Extraction (40°C, 15 MPa) Sample->Ext2 Clean1 Clean-up (PSA dSPE or C18 SPE) Ext1->Clean1 GCMS Fast GC-MS/MS (dMRM, EI) Clean1->GCMS LCMS UPLC-MS/MS (MRM, ESI+) Clean1->LCMS Ext2->GCMS

Fig 2. Comparative sample preparation workflows for Flamprop-methyl quantification.

Data Presentation: Inter-Laboratory Performance Metrics

To objectively evaluate these alternatives, we must look at standard validation parameters derived from multi-matrix proficiency testing (such as EUPT-FV and standardized feed analyses)[2][4][7][8].

The table below synthesizes the quantitative performance of the three methodologies.

Analytical ParameterFast GC-MS/MS (QuEChERS)UPLC-MS/MS (Buffered SPE)SFE-GC/MS (Automated)
Target Matrices Fruits, Vegetables, TissuesGrains, Beans, Nuts, SeedsBrown Rice, Dry Agricultural
Limit of Quantitation (LOQ) 2.0 – 5.0 µg/kg[2][4]10.0 µg/kg (0.01 mg/kg)[3][6]~5.0 µg/kg[7]
Linearity Range 0.02 – 2.0 pg/µL[5]0.005 – 0.1 µg/mL[3]0.5 – 50 ppb[9]
Average Recovery 85% – 110%[4]90% – 105%[10]85.7%[7]
Matrix Effect (ME %) -15% to +166% (Requires Matrix Match)[1][2]< 10% (Due to C18 clean-up)[6]Minimal (Selective extraction)
Inter-Lab Reproducibility (RSD_R) 8.6% – 12.2%[8]~9.0%[3]< 10.0%[7]
Analysis Time per Sample 12.4 minutes[4]10.0 – 18.0 minutes[3][5]30.0 minutes (Extraction + Run)[7]
Conclusion & Recommendation

For laboratories prioritizing throughput and broad multi-residue screening , the Fast GC-MS/MS method combined with QuEChERS offers the best balance of speed (12.4 min runs) and sensitivity (LOQ down to 2 µg/kg)[4]. However, if the laboratory routinely handles highly complex, lipid-rich matrices (e.g., liver tissues or soybeans), the UPLC-MS/MS method with rigorous C18 SPE clean-up is superior, as it drastically reduces the severe matrix suppression (up to 166%) that plagues GC-EI sources[1][6]. Finally, for forward-looking facilities aiming to reduce organic solvent overhead, SFE-GC/MS provides a highly automated, green-chemistry alternative with excellent recovery (85.7%)[7].

Sources

Comparative

The Gold Standard for Bioanalysis: Justifying the Use of a Deuterated Internal Standard Over a Structural Analog

A Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an int...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a foundational decision that dictates the accuracy, precision, and reliability of the resulting data.[1][2] This guide provides an in-depth, evidence-based comparison between deuterated (stable isotope-labeled) internal standards and structural analog internal standards, empowering you to make the most scientifically sound choice for your analytical assays.

The Critical Role of the Internal Standard

Internal standards are indispensable in LC-MS-based quantification.[1] They are compounds of a known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability throughout the entire analytical workflow.[3][4] This variability can arise from multiple sources, including:

  • Sample Preparation: Losses during extraction, dilution, or reconstitution.[5]

  • Injection Volume: Minor inconsistencies in the volume of sample introduced into the LC system.

  • Instrument Response: Fluctuations in the mass spectrometer's sensitivity over time.[2]

  • Matrix Effects: The most significant challenge in bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue) suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[6][7][8]

An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it is equally affected by these variations.[1] The two predominant types of internal standards employed are deuterated and structural analogs.[1]

The "Gold Standard": Deuterated Internal Standards

Deuterated internal standards, a subset of stable isotope-labeled internal standards (SIL-IS), are widely considered the "gold standard" for quantitative mass spectrometry.[1][3] In these standards, one or more hydrogen atoms in the analyte molecule are replaced with deuterium (²H).[9]

The Unparalleled Advantage: Co-elution

The core justification for the superiority of deuterated standards lies in a simple yet powerful principle: their chemical and physical properties are nearly identical to the analyte.[3][5] This near-identical nature means they behave in the same manner during chromatographic separation, resulting in co-elution—both the analyte and the deuterated IS exit the chromatography column at the same time.[1]

This co-elution is critical because it ensures that both the analyte and the IS experience the exact same matrix effects at the same moment they enter the mass spectrometer's ion source.[1][5][10] Any suppression or enhancement of the analyte's signal is mirrored by the internal standard.[5] By calculating the ratio of the analyte's response to the IS's response, these variations are effectively normalized, leading to highly accurate and precise quantification.[4]

Diagram: Comparative Elution Profiles

G cluster_0 Deuterated Internal Standard cluster_1 Structural Analog Internal Standard cluster_2 Result Deuterated_IS Analyte and Deuterated IS Co-elute Deuterated_Chromatogram Single, Overlapping Peak Deuterated_IS->Deuterated_Chromatogram Identical Matrix Effect Exposure Deuterated_Result Accurate Correction & High Precision Deuterated_Chromatogram->Deuterated_Result Analog_IS Analyte and Analog IS Elute Separately Analog_Chromatogram Two Distinct Peaks Analog_IS->Analog_Chromatogram Different Matrix Effect Exposure Analog_Result Inaccurate Correction & Lower Precision Analog_Chromatogram->Analog_Result

Caption: Co-elution of a deuterated IS versus separate elution of an analog IS.

The Alternative: Structural Analog Internal Standards

A structural analog is a compound that has a similar, but not identical, chemical structure to the analyte.[1] These are often chosen when a deuterated version of the analyte is unavailable, too expensive, or difficult to synthesize.[11][12]

The Inherent Limitation: Differential Elution

The key drawback of a structural analog is that its different chemical structure leads to different interactions with the stationary and mobile phases of the chromatography system.[1] Consequently, the analog will elute at a different retention time than the analyte.[1] This separation means the analyte and the IS are exposed to different sets of co-eluting matrix components as they enter the ion source.

As a result, the matrix effect experienced by the analyte may be significantly different from that experienced by the structural analog.[10] One compound might be suppressed while the other is enhanced, or they may be suppressed to different degrees. This discrepancy leads to incomplete and inaccurate correction, compromising the precision and accuracy of the quantitative results.[13]

Experimental Justification: A Comparative Analysis

To objectively demonstrate the performance difference, a validation experiment assessing matrix effects is essential.[1] The following protocol outlines a standard approach to compare a deuterated IS and a structural analog IS for the quantification of a hypothetical drug, "Analyte X," in human plasma.

Experimental Protocol: Matrix Effect Evaluation

  • Preparation of Solutions:

    • Prepare stock solutions of Analyte X, Deuterated Analyte X (d4-Analyte X), and a structural analog (Analog-X).

    • Prepare two separate internal standard working solutions: one with d4-Analyte X and one with Analog-X.

    • Prepare two sets of quality control (QC) samples at low, medium, and high concentrations by spiking Analyte X into blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • Set A (Deuterated IS): To 20 µL of plasma (blank, calibrator, or QC), add 60 µL of the d4-Analyte X working solution in acetonitrile.

    • Set B (Analog IS): To 20 µL of plasma (blank, calibrator, or QC), add 60 µL of the Analog-X working solution in acetonitrile.

    • Vortex all samples for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto a suitable C18 reversed-phase column.

    • Employ a gradient elution method to achieve chromatographic separation.

    • Monitor the transitions for Analyte X, d4-Analyte X, and Analog-X using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • For each set, construct a calibration curve by plotting the peak area ratio (Analyte X / IS) against the nominal concentration of the calibrators.

    • Quantify the QC samples against their respective calibration curves.

    • Calculate the accuracy (% bias from the nominal concentration) and precision (% coefficient of variation, CV) for the QC samples in each set.

Diagram: Bioanalytical Workflow with Internal Standard

G Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard (Deuterated or Analog) Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation, SPE, LLE) Spike->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Processing Analysis->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Quantification Quantification (vs. Calibration Curve) Ratio->Quantification Result Final Concentration Quantification->Result

Caption: A typical bioanalytical workflow incorporating an internal standard.

Comparative Data Summary

The superiority of the deuterated internal standard is consistently demonstrated in the quantitative results of such validation experiments.

Parameter Deuterated IS (d4-Analyte X) Structural Analog IS (Analog-X) Justification for Difference
Chromatographic Behavior Co-elutes with analyteElutes at a different retention timeDifferent chemical structures lead to different interactions with the stationary and mobile phases.[1]
Accuracy (Bias) Typically < ±5%Can be > ±15%The deuterated IS accurately tracks and corrects for matrix effects due to co-elution. The analog IS does not.
Precision (%CV) Typically < 5%Often > 15%Inconsistent matrix effects on the analog IS relative to the analyte lead to greater variability in the area ratio.
Regulatory Compliance Meets FDA/ICH M10 guidanceMay fail to meet acceptance criteriaRegulatory agencies require rigorous demonstration that matrix effects do not compromise data integrity.[8][14][15]
Addressing Potential Caveats of Deuterated Standards

While deuterated standards are superior, a few considerations are necessary:

  • Isotopic Contribution: Ensure that the unlabeled analyte does not contain natural isotopes that interfere with the mass of the deuterated standard, and vice-versa. A mass difference of at least 4-5 Da is often recommended to minimize this "cross-talk."[5]

  • Chromatographic Isotope Effect: In some cases, extensive deuteration can cause a slight shift in retention time, potentially separating it from the analyte.[5][11] This is more common in gas chromatography but can occur in liquid chromatography.[16][17][18][19] Careful evaluation during method development is crucial to ensure co-elution is maintained.[10]

  • Deuterium Exchange: The deuterium atoms should be placed in chemically stable positions on the molecule to prevent exchange with hydrogen atoms from the solvent or matrix, which would compromise the standard's integrity.[5][20]

Conclusion: An Unambiguous Choice for Data Integrity

The scientific consensus and overwhelming experimental evidence confirm that deuterated internal standards provide superior performance for quantitative LC-MS analysis.[1][3] Their ability to co-elute with the analyte ensures the most effective correction for matrix effects and other sources of analytical variability, leading to unparalleled accuracy and precision.[1][21]

While structural analog standards may be a pragmatic choice when a deuterated version is unavailable, their inherent limitations must be thoroughly understood and rigorously validated.[1][11] For generating robust, reliable, and defensible data in drug development and other critical research areas, the use of a deuterated internal standard is unequivocally the recommended best practice.

References

  • How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. Available from: [Link]

  • Importance of matrix effects in LC–MS/MS... : Bioanalysis. Ovid. Available from: [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Available from: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass. Available from: [Link]

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available from: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. Future Science. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available from: [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. FDA. Available from: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available from: [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. SCION Instruments. Available from: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available from: [Link]

  • Deuterium Isotope Effects on Hydrophobic Interactions. The Importance of Dispersion Interactions in the Hydrophobic Phase. ACS Publications. Available from: [Link]

  • Isotope Effects on Hydrogen Bonding and CH/CD−π Interaction. NSF PAR. Available from: [Link]

  • Bioanalytical Method Validation. FDA. Available from: [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. Available from: [Link]

  • Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. PubMed. Available from: [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. Available from: [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Spectroscopy. Available from: [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. Available from: [Link]

  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. PMC. Available from: [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available from: [Link]

  • Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society. Available from: [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]

  • Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. PubMed. Available from: [Link]

  • Impact of internal standard selection on measurement results for long chain fatty acids in blood. PMC. Available from: [Link]

  • Postcolumn Introduction of an Internal Standard for Quantitative LC−MS Analysis. Analytical Chemistry. Available from: [Link]

  • The quantifier for both analyte and internal standard have same product ion, will that have an impact on overall analysis?. ResearchGate. Available from: [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Flamprop-methyl-d5

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed protocol for the proper and safe disposal of Flamprop-methyl-d5. As a deuterated analogue of the herbicide Flamprop-...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the proper and safe disposal of Flamprop-methyl-d5. As a deuterated analogue of the herbicide Flamprop-methyl, this compound is primarily used as an internal standard in analytical laboratories. While invaluable for research, its inherent toxicological and ecotoxicological properties demand a stringent, compliant disposal process. This document moves beyond simple checklists to offer a procedural framework grounded in safety, regulatory compliance, and scientific best practices, ensuring the protection of laboratory personnel and the environment.

Core Principles: Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its risks is paramount. Flamprop-methyl, the parent compound of our subject chemical, is a regulated herbicide with a well-defined hazard profile that must be attributed to its deuterated form.[1][2] The primary risks involve human toxicity and environmental contamination.

Key Hazards Associated with Flamprop-methyl:

  • Human Health: The compound is classified as toxic if absorbed through the skin or swallowed and harmful if inhaled.[3][4] Overexposure can lead to severe symptoms, including dizziness, nausea, muscle weakness, and even respiratory failure.[3] It is also an irritant to the skin and eyes.[3][4]

  • Environmental Health: Flamprop-methyl is recognized as being toxic to fish and other aquatic organisms.[1][4] Improper disposal, such as pouring it down a drain or placing it in standard waste, can lead to significant contamination of groundwater and surface water systems.[5][6]

The disposal of any pesticide, including research-grade materials like Flamprop-methyl-d5, is governed by federal and state regulations. In the United States, the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) dictates handling and labeling, while the Resource Conservation and Recovery Act (RCRA) governs its disposal once it is declared a waste product.[7][8][9]

Table 1: Flamprop-methyl-d5 Chemical and Hazard Summary

Property Value / Classification Source(s)
Chemical Name methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate-d5 [2]
Parent CAS No. 52756-25-9 [3][10]
Molecular Formula C₁₇H₁₀D₅ClFNO₃ [10]
Primary Use Herbicide (Parent Compound); Analytical Standard (Deuterated Form) [1][10]
Acute Toxicity (Oral) Toxic/Harmful if swallowed [3][4]
Acute Toxicity (Dermal) Toxic if absorbed through skin [3][4]
Acute Toxicity (Inhalation) Harmful if inhaled [3]
Hazard Statements Skin and Eye Irritant [3][4]

| Environmental Hazard | Toxic to aquatic life |[1][4] |

Pre-Disposal Protocol: Safety and Waste Segregation

Proper disposal begins long before the waste leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.

Step-by-Step Pre-Disposal Handling:

  • Personal Protective Equipment (PPE): Before handling the primary container or any subsequent waste, always wear appropriate PPE. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A properly fitted lab coat.

  • Designate a Satellite Accumulation Area (SAA): Within your laboratory, identify a specific, secondary containment-equipped area for accumulating hazardous waste. This area must be clearly marked and away from general lab traffic.

  • Use Appropriate Waste Containers:

    • Unused or Expired Product: If disposing of the original product, it must be kept in its original, tightly sealed container.[5]

    • Contaminated Labware (e.g., pipette tips, vials): Place these items in a designated, puncture-proof hazardous waste container lined with a biohazard or chemical waste bag.

    • Contaminated Solvents/Rinsate: Liquid waste must be collected in a chemically compatible, sealable container (e.g., a high-density polyethylene bottle). The container must be labeled "Hazardous Waste" and list all chemical constituents, including the solvent.

  • Waste Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Flamprop-methyl-d5."

    • Any solvents present (e.g., "in Acetonitrile").

    • The approximate concentrations and volumes.

    • The date of initial accumulation.

The Disposal Workflow: A Step-by-Step Guide

The following workflow provides a logical progression from waste generation to final compliant disposal. The causality behind these steps is to ensure that waste is correctly characterized, handled, and directed into the appropriate, legally mandated waste stream.

DisposalWorkflow cluster_solids Solid Waste Stream cluster_liquids Liquid Waste Stream start Unwanted Flamprop-methyl-d5 Generated decision1 Waste Type? start->decision1 pure_compound Pure Compound or Concentrate decision1->pure_compound Pure/Concentrated Solid contaminated_ppe Contaminated Labware / PPE decision1->contaminated_ppe Contaminated Solid Labware empty_container Empty Original Container decision1->empty_container Empty Container package_solid Package in sealed, labeled Hazardous Waste container. pure_compound->package_solid contaminated_ppe->package_solid contact_ehs1 Arrange pickup via Institutional Environmental Health & Safety (EHS) or licensed waste hauler. package_solid->contact_ehs1 triple_rinse Triple rinse with a suitable solvent (e.g., acetone, methanol). empty_container->triple_rinse collect_rinsate Collect all rinsate as liquid Hazardous Waste. triple_rinse->collect_rinsate dispose_container Deface label, puncture container, and dispose as non-hazardous solid waste (per EHS policy). triple_rinse->dispose_container After Rinsing manage_rinsate Store in a sealed, labeled waste solvent container. collect_rinsate->manage_rinsate contact_ehs2 Arrange pickup via EHS. manage_rinsate->contact_ehs2

Diagram 1: Decision workflow for Flamprop-methyl-d5 disposal.

Protocol Explanation:

  • Characterize Your Waste: The first step, as shown in the diagram, is to identify the nature of the waste. Is it the pure (neat) deuterated compound, contaminated lab materials, or an empty container that once held the material? This determination dictates the entire subsequent process.

  • Handling Solid Waste (Pure Compound and Contaminated Materials):

    • Carefully package all solid waste into a designated hazardous waste container. Ensure it is tightly sealed to prevent any release.

    • This waste is considered hazardous. It must be disposed of through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste management company.[11] Never place this material in regular trash.

  • Decontaminating Empty Containers:

    • An "empty" container is not truly empty; residual chemical remains. To render the container non-hazardous, a triple-rinse procedure is mandatory.[5]

    • Procedure:

      • Add a suitable solvent (e.g., acetone or methanol) to the container, filling it to about 10% of its volume.

      • Secure the cap and shake vigorously for 30 seconds.

      • Pour the solvent rinsate into a designated liquid hazardous waste container.

      • Repeat this process two more times.

    • Causality: This procedure effectively transfers the hazardous chemical residue from the container surface into a controlled liquid waste stream, which can be managed for proper disposal.

    • After triple-rinsing, deface the original label, puncture the container to prevent reuse, and dispose of it in the appropriate solid waste bin as directed by your institutional policy.[5]

  • Managing Liquid Waste (Rinsate):

    • All rinsate collected from the decontamination process is considered hazardous waste.

    • It must be stored in a clearly labeled, sealed container, segregated by solvent type if required by your EHS office.

    • Like solid waste, this liquid waste must be disposed of through your institution's EHS program. Do not pour any amount, no matter how small, down the drain.[5]

Spill Management and Emergency Procedures

Accidents can happen, and a clear, pre-defined emergency plan is a critical component of laboratory safety.

For a Small-Scale Laboratory Spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE, including double gloves, safety goggles, and a lab coat. Respiratory protection may be necessary depending on the spill's scale and ventilation.[12]

  • Contain the Spill: Use a chemical spill kit with absorbent materials (e.g., vermiculite or sand) to dike the spill and prevent it from spreading. Do not let the material enter any drains.[12][13]

  • Clean Up: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste bag or container.[12]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of the size.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of Flamprop-methyl-d5 is not merely a procedural task but a fundamental responsibility for all scientific professionals. By adhering to the principles of hazard assessment, meticulous segregation, proper decontamination, and compliant disposal pathways, you safeguard yourself, your colleagues, and the integrity of the environment. Always consult your institution's specific EHS guidelines and the product's Safety Data Sheet (SDS), as they provide the ultimate authority on safe handling and disposal. State and local laws can be more strict than federal requirements, so local consultation is key.[5]

References

  • Disposal of Pesticides. (2026, January 6). United States Environmental Protection Agency.
  • Flamprop-methyl CAS # 52756-25-9 - AccuStandard. AccuStandard.
  • CAS No. 52756-25-9 - Flamprop-methyl - AccuStandard. AccuStandard.
  • FLAMPROP-METHYL | 52756-25-9 - ChemicalBook. (2025, July 10). ChemicalBook.
  • Flamprop - AERU - University of Hertfordshire. (2025, November 25). University of Hertfordshire.
  • Pesticide Disposal Laws: What You Need to Know. (2025, August 22). Online Pest Control Courses.
  • Flamprop-methyl | Australian Drinking Water Guidelines. National Health and Medical Research Council.
  • The Law on Pesticide Wastes. Pesticide Environmental Stewardship.
  • flamprop-methyl data sheet. Compendium of Pesticide Common Names.
  • Requirements for Pesticide Disposal. (2025, December 22). United States Environmental Protection Agency.
  • Containers, Containment, Storage and Disposal of Pesticides. (2025, September 17). United States Environmental Protection Agency.
  • Insecticide Waste Disposal Procedure. Innovation to Impact.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 7). Sigma-Aldrich.
  • Safety Data Sheet - AWS. (2025, December 14). AWS.

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